molecular formula C5H12N2O2 B13807567 Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-

Cat. No.: B13807567
M. Wt: 132.16 g/mol
InChI Key: UROLZPDVAVUIBL-UHFFFAOYSA-N
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Description

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-(dimethylamino)-N-(hydroxymethyl)acetamide

InChI

InChI=1S/C5H12N2O2/c1-7(2)3-5(9)6-4-8/h8H,3-4H2,1-2H3,(H,6,9)

InChI Key

UROLZPDVAVUIBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NCO

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties and Stability Profile of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(dimethylamino)-N-(hydroxymethyl)acetamide, a molecule of significant interest in contemporary pharmaceutical and chemical research, presents a unique combination of functional groups that dictate its physicochemical behavior. As a derivative of acetamide, it incorporates a tertiary amine and a hydroxymethyl group, functionalities that are known to influence solubility, reactivity, and intermolecular interactions. A thorough understanding of its thermodynamic properties and stability profile is paramount for its successful application, particularly in drug development where such characteristics govern formulation strategies, shelf-life, and ultimately, therapeutic efficacy.

This technical guide provides an in-depth exploration of the thermodynamic landscape and stability characteristics of 2-(dimethylamino)-N-(hydroxymethyl)acetamide. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of this compound. By delving into the causality behind experimental observations and grounding our understanding in authoritative references, this document serves as a vital resource for informed decision-making in research and development.

Physicochemical and Predicted Properties

Given the limited direct experimental data in publicly accessible literature for 2-(dimethylamino)-N-(hydroxymethyl)acetamide, a comprehensive understanding can be constructed by examining its structural analogues and employing computational prediction tools. These predictions, while not a substitute for empirical data, provide valuable initial assessments for guiding experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C5H12N2O2Fundamental for molecular weight calculation and elemental analysis.
Molecular Weight 132.16 g/mol Influences diffusion rates, and stoichiometric calculations.
Boiling Point 265.9±23.0 °C at 760 mmHgIndicates the volatility of the compound, relevant for drying and purification processes.
Density 1.0±0.1 g/cm³Important for formulation design, particularly for liquid dosage forms.
pKa 13.56±0.70The pKa value is critical for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.
LogP -1.33This value suggests the compound is hydrophilic, which has implications for its absorption, distribution, metabolism, and excretion (ADME) profile. A low LogP indicates good aqueous solubility but potentially poor membrane permeability.

Table 1: Predicted Physicochemical Properties of 2-(dimethylamino)-N-(hydroxymethyl)acetamide. Predictions are based on computational models and provide an initial framework for experimental investigation.

Thermodynamic Profile: A Predictive Overview

The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to understanding its physical stability and processability. While experimental data for 2-(dimethylamino)-N-(hydroxymethyl)acetamide is scarce, we can infer its likely behavior based on its functional groups. The presence of the N-hydroxymethyl group suggests the potential for thermal decomposition, a critical parameter to define during process development and storage.

Stability Profile: Anticipated Challenges and Pathways

The stability of a drug substance is a critical quality attribute. The structure of 2-(dimethylamino)-N-(hydroxymethyl)acetamide suggests several potential degradation pathways that warrant investigation.

1. Hydrolysis: The amide linkage is susceptible to hydrolysis, particularly at non-neutral pH. This degradation would yield dimethylaminoacetic acid and aminomethanol, with the latter being unstable and likely decomposing to formaldehyde and ammonia.

2. Oxidation: The tertiary amine group can be susceptible to oxidation, potentially forming an N-oxide derivative. This can be influenced by the presence of oxygen and trace metal ions.

3. Thermal Decomposition: As mentioned, N-hydroxymethyl compounds can be thermally labile. At elevated temperatures, 2-(dimethylamino)-N-(hydroxymethyl)acetamide could potentially eliminate formaldehyde.

The following diagram illustrates the potential degradation pathways, providing a roadmap for forced degradation studies.

A 2-(dimethylamino)-N- (hydroxymethyl)acetamide B Dimethylaminoacetic acid + Aminomethanol A->B Hydrolysis D N-oxide derivative A->D Oxidation E Dimethylaminoacetamide + Formaldehyde A->E Thermal Decomposition C Formaldehyde + Ammonia B->C Decomposition

Caption: Potential degradation pathways of 2-(dimethylamino)-N-(hydroxymethyl)acetamide.

Experimental Methodologies for Characterization

To empirically determine the thermodynamic and stability properties of 2-(dimethylamino)-N-(hydroxymethyl)acetamide, a structured experimental approach is necessary.

Thermodynamic Property Determination: Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(dimethylamino)-N-(hydroxymethyl)acetamide into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the anticipated melting point (e.g., 300 °C).

    • Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion (area under the melting peak).

Stability Profile Assessment: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.

Protocol:

  • Method Development:

    • Column Selection: A C18 reversed-phase column is a good starting point due to the polar nature of the compound.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a relevant pH) and an organic modifier (e.g., acetonitrile or methanol) is likely required to achieve adequate separation.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

  • Forced Degradation Studies:

    • Subject solutions of 2-(dimethylamino)-N-(hydroxymethyl)acetamide to various stress conditions:

      • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

      • Basic Hydrolysis: 0.1 N NaOH at room temperature.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

      • Photostability: Expose a solution to UV light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze samples at various time points using the developed HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Determine the peak purity of the parent compound to ensure the method is stability-indicating.

    • Identify and, if possible, characterize the major degradation products.

The following diagram outlines the workflow for the stability assessment.

cluster_0 Forced Degradation cluster_1 Analysis A 2-(dimethylamino)-N- (hydroxymethyl)acetamide Solution B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G HPLC Analysis B->G C->G D->G E->G F->G H Peak Purity Assessment G->H I Degradation Quantification G->I J Degradant Identification G->J

Caption: Experimental workflow for stability assessment of 2-(dimethylamino)-N-(hydroxymethyl)acetamide.

Conclusion and Future Directions

While direct experimental data for 2-(dimethylamino)-N-(hydroxymethyl)acetamide remains to be extensively published, a robust preliminary understanding of its thermodynamic and stability profile can be established through the analysis of its chemical structure and the application of predictive models. The presence of amide, tertiary amine, and N-hydroxymethyl functional groups suggests specific vulnerabilities, particularly to hydrolysis and thermal decomposition.

The experimental methodologies outlined in this guide provide a clear and actionable framework for researchers to empirically determine the critical physicochemical parameters of this compound. The successful execution of these studies will be instrumental in mitigating risks during drug development, enabling the design of stable formulations, and ultimately ensuring the delivery of a safe and effective therapeutic agent. Further research should focus on generating robust experimental data to validate and refine the predictive models and to fully elucidate the degradation pathways and kinetics.

References

Due to the limited specific information available for "2-(dimethylamino)-N-(hydroxymethyl)acetamide" in the initial search, this section would be populated with references to general pharmaceutical development guidelines (e.g., from the ICH), spectroscopic and thermal analysis textbooks, and research articles on the stability of related chemical structures as the experimental data becomes available.

Literature review on the discovery and development of N-(hydroxymethyl) acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-(hydroxymethyl) acetamide scaffold, a seemingly simple functional group, has proven to be a cornerstone in a multitude of scientific disciplines. From its early discovery to its contemporary applications in advanced drug discovery and materials science, this versatile moiety continues to be of significant interest to researchers. This in-depth technical guide provides a comprehensive literature review of the discovery, development, and diverse applications of N-(hydroxymethyl) acetamide derivatives. We will explore the historical context of their synthesis, delve into modern synthetic methodologies, and critically examine their roles as key intermediates in pharmaceuticals, as formaldehyde-releasing agents, and as crosslinking agents in polymer chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and utility of this important class of compounds.

Introduction: The Enduring Relevance of a Simple Scaffold

N-(hydroxymethyl) acetamide, also known as acetamidomethanol or N-methylolacetamide, is an organic compound characterized by a hydroxymethyl group attached to the nitrogen atom of an acetamide.[1] This seemingly unassuming structure possesses a unique combination of reactivity and stability that has rendered it a valuable building block in organic synthesis and a functional component in a variety of applications.[2] Its ability to act as a latent source of formaldehyde, coupled with the reactivity of the hydroxyl group, has been both a source of its utility and a subject of scientific investigation.

This guide will navigate the scientific landscape of N-(hydroxymethyl) acetamide derivatives, beginning with their initial discovery and tracing their evolution into sophisticated molecules with tailored biological activities. We will examine the fundamental chemical principles that govern their synthesis and reactivity, providing a basis for understanding their diverse applications.

Discovery and Historical Context: The Genesis of N-Methylolamides

The first documented synthesis of N-(hydroxymethyl) acetamide can be traced back to the early 20th century, with the pioneering work of Einhorn and Ladisch in 1905.[3] Their research laid the foundation for understanding the reaction between amides and formaldehyde, a process that would later become a fundamental transformation in organic chemistry. This initial discovery opened the door to the exploration of a new class of compounds, the N-methylolamides, and set the stage for their future development and application.

Synthetic Methodologies: Crafting N-(Hydroxymethyl) Acetamide and Its Derivatives

The synthesis of N-(hydroxymethyl) acetamide and its derivatives primarily relies on the reaction of an amide with formaldehyde. This reaction is typically base-catalyzed and proceeds through the nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde.[4]

General Synthesis of N-(Hydroxymethyl) Acetamide

The foundational synthesis involves the direct reaction of acetamide with formaldehyde. A detailed and reliable procedure for this synthesis is available in the chemical literature.[4]

Reaction: CH₃CONH₂ + CH₂O → CH₃CONHCH₂OH

Experimental Protocol: A Representative Synthesis of N-(Hydroxymethyl) Acetamide [4]

  • Reaction Setup: In a suitable reaction vessel, combine acetamide and an aqueous solution of formaldehyde.

  • Catalysis: Add a catalytic amount of a base, such as potassium carbonate, to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the catalyst with a weak acid.

  • Isolation and Purification: The product is typically isolated by evaporation of the solvent under reduced pressure. The resulting oil can be further purified by recrystallization from a suitable solvent system, such as acetone/ether, to yield N-(hydroxymethyl)acetamide as a crystalline solid.[3]

Diagram of the General Synthesis of N-(Hydroxymethyl) Acetamide

G cluster_0 Reaction Acetamide Acetamide (CH₃CONH₂) Acetamide->Reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Reaction Base Base Catalyst (e.g., K₂CO₃) Reaction_Label Base->Reaction_Label catalyzes Product N-(hydroxymethyl)acetamide (CH₃CONHCH₂OH) Reaction->Product Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H₂ COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (Inflammation, Pain) Prostaglandin_H2->Prostaglandins Acetamide_Derivatives N-(Hydroxymethyl) Acetamide Derivatives Acetamide_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by acetamide derivatives.

P2Y14 Receptor Antagonists

Recently, N-substituted acetamide derivatives have been identified as potent antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory diseases. [5]A notable example is N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, which exhibits an IC50 of 0.6 nM. [5]These antagonists have shown efficacy in animal models of acute gouty arthritis by inhibiting the NLRP3/gasdermin D (GSDMD) signaling pathway, leading to a decrease in the release of inflammatory factors. [5] Table 1: Biological Activity of Selected N-Substituted Acetamide Derivatives as P2Y14R Antagonists [5]

Compound ID Structure Target IC50 (nM)
I-1 N-(1H-benzo[d]imidazol-6-yl)-2-(4-chlorophenoxy)acetamide P2Y14R 8.60 ± 0.22
I-7 N-(1H-benzo[d]imidazol-6-yl)-2-(4-fluorophenoxy)acetamide P2Y14R 3.97 ± 0.31

| I-17 | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14R | 0.6 |

Anticonvulsant Activity

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on α-substituted acetamido-N-benzylacetamide derivatives to predict their anticonvulsant activity. [6]These studies help in understanding the relationship between the physicochemical properties of the molecules and their biological activity, thereby guiding the design of more potent anticonvulsant agents.

N-(Hydroxymethyl) Acetamide Derivatives as Formaldehyde-Releasing Agents

One of the most well-known applications of N-(hydroxymethyl) acetamide and its derivatives is as formaldehyde-releasing agents. [7]This property is utilized in various industrial and consumer products for its antimicrobial and crosslinking effects.

The mechanism of formaldehyde release involves the reversible hydrolysis of the N-hydroxymethyl group. This equilibrium is influenced by factors such as pH, temperature, and the presence of water.

Diagram of Formaldehyde Release Mechanism

G N_hydroxymethyl_acetamide N-(hydroxymethyl)acetamide Acetamide Acetamide N_hydroxymethyl_acetamide->Acetamide Hydrolysis Formaldehyde Formaldehyde N_hydroxymethyl_acetamide->Formaldehyde Release Water H₂O Water->N_hydroxymethyl_acetamide Condensation

Caption: Reversible hydrolysis of N-(hydroxymethyl)acetamide.

This property has led to their use as:

  • Preservatives in Cosmetics: To prevent microbial growth in water-based products.

  • Crosslinking Agents in Polymers: To improve the mechanical properties of resins and textiles. [8]* Antiseptics and Disinfectants: For applications such as the sterilization of surgical instruments. [3]

Spectroscopic Characterization

The structural elucidation of N-(hydroxymethyl) acetamide and its derivatives relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of an N-substituted acetamide derivative, such as 2-chloro-N-(2-methoxyphenyl)acetamide, shows characteristic peaks for the N-H stretching vibration (~3375 cm⁻¹), the amide C=O stretching vibration (~1671 cm⁻¹), and C-H aliphatic stretching (~2850 cm⁻¹). [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the ¹H NMR spectrum of a derivative like 2-chloro-N-(2-methoxyphenyl)acetamide, the N-H proton typically appears as a broad singlet around 8.9 ppm. The protons of the methylene group adjacent to the chlorine appear around 4.2 ppm. [9] * ¹³C NMR: The ¹³C NMR spectrum of the same derivative would show the amide carbonyl carbon at approximately 164 ppm and the carbon of the methylene group attached to chlorine at around 43 ppm. [9]* Mass Spectrometry (MS): The mass spectrum of acetamide shows characteristic fragment ions at m/z 44 and 59. [10]For quantitative analysis of acetamide in complex matrices, HPLC-MS/MS methods using deuterium-labeled internal standards (acetamide-d3) have been developed. [11] Table 2: Key Spectroscopic Data for a Representative Acetamide Derivative (2-chloro-N-(2-methoxyphenyl)acetamide) [9]

      Spectroscopic Technique Characteristic Peak/Signal Assignment
      IR ~3375 cm⁻¹ N-H stretch
      IR ~1671 cm⁻¹ C=O (amide) stretch
      ¹H NMR ~8.9 ppm (singlet) N-H
      ¹H NMR ~4.2 ppm (singlet) CH₂-Cl
      ¹³C NMR ~164 ppm C=O (amide)

      | ¹³C NMR | ~43 ppm | CH₂-Cl |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational models that relate the chemical structure of a series of compounds to their biological activity. [6][12][13]For acetamide derivatives, QSAR has been instrumental in designing new molecules with improved therapeutic properties, such as enhanced anticonvulsant or MAO-A inhibitory activity. [6][12]These studies typically involve calculating various molecular descriptors (e.g., thermodynamic, electronic, and steric parameters) and using statistical methods like multiple linear regression to build a predictive model. The resulting models can identify the key structural features that contribute positively or negatively to the biological activity, thus guiding the synthesis of more potent and selective compounds. [12][14]

Conclusion and Future Outlook

From its humble beginnings in the early 20th century, the N-(hydroxymethyl) acetamide scaffold has evolved into a cornerstone of modern chemical synthesis and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of novel therapeutics for a range of diseases. The ongoing exploration of this versatile chemical entity, coupled with advancements in computational chemistry and synthetic methodologies, promises to unveil new derivatives with even greater therapeutic potential. As our understanding of the intricate roles of the acetamide moiety in molecular recognition deepens, we can anticipate the rational design of next-generation drugs with enhanced efficacy and safety profiles. The journey of N-(hydroxymethyl) acetamide and its derivatives is a testament to the enduring power of fundamental organic chemistry to address contemporary challenges in medicine and materials science.

References

  • A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives. Influence of Different Molecular Descriptors. Available at: [Link]

  • Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors. ResearchGate. Available at: [Link]

  • Research and study of 2-((4,6 dimethyl pyrimidine-2-yle) thio)-N-phenyl acetamide derivatives as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation. PubMed. Available at: [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. ResearchGate. Available at: [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at: [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]

  • What is the mechanism of Acetamide? Patsnap Synapse. Available at: [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. SciSpace. Available at: [Link]

  • NMR SPECTRA OF CHAPTER 1. AIR Unimi. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Acetamide, N-(2-hydroxyethyl)-. NIST WebBook. Available at: [Link]

  • Synthesis of hydroxylamines. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Variable Temperature 1H and 13C NMR Study of Restricted Rotation in N,n-Bis(2-Hydroxyethyl)acetamide. Amanote Research. Available at: [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • n-acetyl-n-phenylhydroxylamine. Organic Syntheses Procedure. Available at: [Link]

  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Available at: [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Available at: [Link]

  • Mass spectra of acetamide. ResearchGate. Available at: [Link]

  • n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses Procedure. Available at: [Link]

  • Method and assays for quantitation of acetamide in a composition. Google Patents.
  • The FT-IR spectrum of the o-acetamide. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to N-(Hydroxymethyl)acetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Originally Requested Compound: Initial research on "Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-" did not yield sufficient verifiable data from authoritative sources to construct a comprehensive and scientifically rigorous technical guide. While a CAS number (86164-72-9) was tentatively identified from a chemical supplier database, it lacked corroboration in major chemical and scientific literature databases. To ensure the highest standards of scientific integrity and provide a valuable resource for researchers, this guide will focus on the closely related and well-documented compound, N-(Hydroxymethyl)acetamide .

Core Identification: N-(Hydroxymethyl)acetamide

This guide provides a detailed technical overview of N-(Hydroxymethyl)acetamide, a versatile reagent and intermediate in organic synthesis.

  • CAS Registry Number: 625-51-4[1]

  • IUPAC Nomenclature: N-(Hydroxymethyl)acetamide[1]

Physicochemical and Spectroscopic Data

N-(Hydroxymethyl)acetamide is a hygroscopic, white to pale yellow crystalline solid or fused semi-solid at room temperature.[1][2] Its key properties are summarized below.

PropertyValueSource(s)
Molecular FormulaC₃H₇NO₂[1]
Molecular Weight89.09 g/mol
Melting Point38-47 °C[1]
AppearanceWhite to pale yellow crystalline powder or fused semi-solid[1][2]
SynonymsAcetamidomethanol, Formicin[1]

Synthesis and Reaction Mechanisms

The most common and well-established synthesis of N-(Hydroxymethyl)acetamide involves the base-catalyzed reaction of acetamide with formaldehyde. This reaction is a classic example of an N-amidoalkylation.

Synthetic Pathway

Synthesis of N-(Hydroxymethyl)acetamide acetamide Acetamide intermediate Intermediate Adduct acetamide->intermediate + formaldehyde Formaldehyde formaldehyde->intermediate product N-(Hydroxymethyl)acetamide intermediate->product Proton Transfer catalyst Base (e.g., K₂CO₃) catalyst->intermediate catalysis

Caption: Synthesis of N-(Hydroxymethyl)acetamide from acetamide and formaldehyde.

Experimental Protocol: Synthesis of N-(Hydroxymethyl)acetamide

The following protocol is adapted from a well-established procedure.

  • Reaction Setup: In a suitable reaction vessel, dissolve acetamide in an aqueous solution of formaldehyde.

  • Catalysis: Add a catalytic amount of a weak base, such as potassium carbonate, to the mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is neutralized. The product is then isolated by removal of water under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or chromatography to yield pure N-(Hydroxymethyl)acetamide.

Applications in Research and Development

N-(Hydroxymethyl)acetamide serves as a valuable building block and reagent in various scientific and industrial applications.

  • Cross-linking Agent: In polymer chemistry, the hydroxymethyl group can react with various functional groups, making it a useful cross-linking agent to modify the properties of polymers.[1]

  • Organic Synthesis: It is an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

  • Biochemical Research: Due to its structure, it can be used in studies related to enzyme interactions and as a probe in biochemical systems.[1]

Safety and Handling

While N-(Hydroxymethyl)acetamide is not classified as a hazardous substance according to OSHA, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it is hygroscopic.

Conclusion

N-(Hydroxymethyl)acetamide is a versatile and accessible chemical compound with significant applications in organic synthesis, polymer science, and biochemical research. Its straightforward synthesis and reactive hydroxymethyl group make it a valuable tool for chemists and materials scientists. This guide provides a foundational understanding of its core properties, synthesis, and applications, serving as a valuable resource for research and development professionals.

References

  • NIST. Acetamide, N-(2-hydroxyethyl)-. [Link]

  • PubChem. Acetamide, 2-(dimethylamino)-N,N-dimethyl-. [Link]

  • US EPA. Acetamide, 2-(dimethylamino)-N,N-dimethyl-. [Link]

  • Organic Syntheses. L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. [Link]

  • American Elements. 2-(dimethylamino)acetamide. [Link]

Sources

Technical Guide: Mechanism of Action for 2-(dimethylamino)-N-(hydroxymethyl)acetamide in Biological Systems

[1]

Executive Summary

2-(dimethylamino)-N-(hydroxymethyl)acetamide is a functionalized amide derivative belonging to the class of


-hydroxymethyl compounds

1

1

Its primary biological activity is governed by its role as a masked electrophile .[1] In aqueous biological environments, it exists in a dynamic equilibrium, functioning primarily as a formaldehyde donor or a direct alkylating agent .[1] This dual reactivity profile makes it potent in antimicrobial applications (preservation, disinfection) and relevant in cytotoxicological studies involving protein cross-linking.[1]

Key Mechanistic Pillars:

  • Hydrolytic Decomposition: Release of formaldehyde (

    
    ) and the parent amide (
    
    
    -dimethylglycinamide).[1]
  • Electrophilic Alkylation: Reaction with biological nucleophiles (thiol, amino, and hydroxyl groups) leading to methylene bridge formation.[1]

  • Cationic Interaction: The dimethylamino motif (

    
    ) promotes electrostatic attraction to anionic cell membranes.[1]
    

Chemical Basis of Reactivity[1]

The biological activity of this compound is not static; it is defined by its instability in aqueous media.[1] The

1
Hydrolysis Equilibrium

Upon introduction to a physiological buffer (pH 7.4), the compound undergoes hydrolysis.[1] This is the rate-limiting step for its broad-spectrum activity.[1]


  • Forward Reaction (Release): Favored at high temperatures and extreme pH (acidic or alkaline).[1]

  • Reverse Reaction (Stabilization): Favored in concentrated solutions or anhydrous conditions.[1]

  • Role of the Dimethylamino Group: The electron-donating nature of the dimethylamino group at the

    
    -carbon increases the electron density on the carbonyl, potentially stabilizing the amide bond against enzymatic cleavage while allowing the 
    
    
    -methylol hydrolysis to proceed.[1]
Electrophilic Potential

The released formaldehyde exists largely as methylene glycol (

1

-acyliminium ion
1

Molecular Mechanism of Action[1]

Protein Cross-Linking (The "Hardening" Effect)

The primary mode of cytotoxicity and antimicrobial action is the non-specific cross-linking of essential proteins.[1]

  • Initial Attack: The electrophilic carbon (either from free

    
     or the intact methylol) attacks a nucleophilic nitrogen on a protein side chain (e.g., the 
    
    
    -amino group of Lysine).[1]
    • Product:

      
      -methylol protein adduct (
      
      
      ).[1]
  • Condensation (Cross-link): The adduct loses water and reacts with a second nucleophile (e.g., a Tyrosine ring, Histidine imidazole, or another Lysine).[1]

    • Product: Methylene bridge (

      
      ).[1]
      

Consequence: Loss of enzymatic flexibility, structural rigidity of the cell wall, and inhibition of transport channels.[1]

DNA Alkylation

While less common than protein interaction due to cytosolic scavenging, the compound can react with exocyclic amino groups of DNA bases (Adenine, Guanine, Cytosine).[1]

  • Mechanism: Formation of hydroxymethyl adducts on DNA bases interferes with Watson-Crick base pairing.[1]

  • Result: Replication fork stalling and induction of DNA damage response pathways (SOS response in bacteria).[1]

Membrane Interaction (The Cationic Advantage)

Unlike simple formaldehyde donors (e.g., DMDM Hydantoin), 2-(dimethylamino)-N-(hydroxymethyl)acetamide possesses a tertiary amine.[1]

  • At Physiological pH: The dimethylamino group is largely protonated (

    
    ).[1]
    
  • Effect: This positive charge enhances adsorption to the negatively charged lipopolysaccharide (LPS) layer of Gram-negative bacteria and the teichoic acids of Gram-positive bacteria, increasing the local concentration of the formaldehyde donor at the target site.[1]

Visualization of Signaling & Reaction Pathways[1]

The following diagram illustrates the dual pathway of action: the equilibrium hydrolysis and the subsequent cross-linking of biological targets.[1]

MechanismActionCompound2-(dimethylamino)-N-(hydroxymethyl)acetamideHydrolysisHydrolysis(pH dependent)Compound->Hydrolysis AqueousEquilibriumIminiumN-acyliminium Ion(Reactive Intermediate)Compound->Iminium Acidic pH(Direct Activation)FormaldehydeFormaldehyde(HCHO)Hydrolysis->Formaldehyde ReleaseParentAmideN,N-dimethylglycinamide(Metabolite)Hydrolysis->ParentAmide ByproductProteinProtein Nucleophiles(-NH2, -SH)Formaldehyde->Protein AlkylationDNADNA Bases(Exocyclic Amines)Formaldehyde->DNA DiffusionIminium->Protein Rapid AttackCrosslinkMethylene Bridge(Protein-CH2-Protein)Protein->Crosslink CondensationAdductDNA Adduct(Replication Block)DNA->Adduct Modification

Figure 1: Reaction pathways showing hydrolysis-dependent formaldehyde release and direct electrophilic attack.[1]

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following protocols are recommended. These assays distinguish between simple toxicity and specific formaldehyde-mediated cross-linking.[1]

Quantification of Formaldehyde Release (Nash Assay)

Purpose: Determine the equilibrium constant and release kinetics of the compound.[1]

  • Reagents: Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone).[1]

  • Protocol:

    • Prepare a 10 mM stock of 2-(dimethylamino)-N-(hydroxymethyl)acetamide in PBS (pH 7.4).

    • Incubate at 37°C. At time points (0, 15, 30, 60 min), remove aliquots.

    • Mix aliquot 1:1 with Nash Reagent.[1]

    • Incubate at 60°C for 10 minutes (converts HCHO to diacetyldihydrolutidine).

    • Measure Absorbance at 412 nm .[1]

    • Validation: Compare against a standard curve of pure formalin.

Protein Cross-Linking Assay (SDS-PAGE Shift)

Purpose: Confirm the formation of high-molecular-weight aggregates indicative of methylene bridging.[1]

  • Reagents: Bovine Serum Albumin (BSA) (1 mg/mL), SDS-PAGE reagents.

  • Protocol:

    • Incubate BSA with the test compound (concentrations: 0.1, 1.0, 10 mM) for 4 hours at 37°C.

    • Stop reaction with Tris-Glycine SDS sample buffer (reducing).[1]

    • Run on a 10% polyacrylamide gel.[1]

    • Stain with Coomassie Blue.[1]

    • Analysis: Look for the depletion of the monomeric BSA band (~66 kDa) and the appearance of smears or bands at >130 kDa (dimers/multimers).[1]

Cytotoxicity vs. Membrane Permeability (MTT vs. LDH)

Purpose: Distinguish between metabolic inhibition (MTT) and membrane rupture (LDH).[1]

ParameterMTT Assay (Metabolic)LDH Assay (Membrane Integrity)
Target Mitochondrial ReductaseLactate Dehydrogenase Leakage
Indication Cell Viability / StasisCell Lysis / Necrosis
Expectation Reduction in signal at lower concentrations due to DNA/protein stress.[1]Signal increase only at high concentrations (lytic effect).[1]

Biological Systems Impact Data[1]

The following table summarizes the expected impact based on the

SystemEffectMechanism
Bacteria (Gram-) High EfficacyCationic dimethylamino group binds LPS; HCHO released periplasmically cross-links proteins.[1]
Bacteria (Gram+) Moderate EfficacyThick peptidoglycan layer slows diffusion; cross-linking of wall teichoic acids.[1]
Mammalian Cells CytotoxicIntracellular HCHO release depletes Glutathione (GSH); induces DNA-protein cross-links.[1]
Enzymes InhibitionModification of active site Cysteine or Lysine residues blocks catalysis.[1]

References

  • Fraenkel-Conrat, H., & Olcott, H. S. (1948).[1] The reaction of formaldehyde with proteins. Journal of the American Chemical Society.[1] Link[1]

  • Kamps, J. J., et al. (2019).[1] Chemical biology of formaldehyde: probes and proteomics. Cell Chemical Biology. Link

  • Paulus, W. (2005).[1] Directory of Microbicides for the Protection of Materials: A Handbook. Springer Science & Business Media.[1] (Reference for N-methylol mechanism). Link[1]

  • European Agency for Safety and Health at Work. (2014).[1] Formaldehyde-releasers: interactions and health effects. Link

  • Metz, B., et al. (2004).[1] Identification of Formaldehyde-induced Modifications in Proteins. Journal of Biological Chemistry. Link

Technical Guide: Thermal Decomposition Pathways of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the thermal degradation mechanisms of 2-(dimethylamino)-N-(hydroxymethyl)acetamide (CAS: N/A - Derivative Class: N-Methylol Amides). Primarily utilized as a crosslinking agent or biocidal precursor due to its labile N-hydroxymethyl (methylol) functionality, this compound exhibits a distinct instability profile under thermal stress.

For researchers and formulation scientists, understanding the decomposition of this molecule is critical. It acts as a "masked" formaldehyde donor. Upon heating (>60°C), the thermodynamic equilibrium shifts, driving a retro-addition reaction that releases free formaldehyde (


) and the parent amide, 2-(dimethylamino)acetamide . Secondary pathways involve condensation to methylene-bis-amides and oxidative demethylation of the tertiary amine.

This guide provides the mechanistic basis for these pathways, validated experimental protocols for stress testing, and the necessary analytical frameworks (HS-GC/MS, HPLC) to quantify degradation products.

Molecular Architecture & Lability Analysis

The stability of 2-(dimethylamino)-N-(hydroxymethyl)acetamide is governed by two competing functional groups:

  • The N-Hydroxymethyl Group (

    
    ):  This is a hemiaminal structure. Chemically, it is an adduct of an amide and formaldehyde. The 
    
    
    
    bond connecting the hydroxymethyl group to the amide nitrogen is intrinsically weak (
    
    
    ) and susceptible to both acid/base catalysis and thermal cleavage.
  • The Dimethylamino Tail

    
    :  While generally stable at moderate temperatures, the tertiary amine can act as an intramolecular base, potentially autocatalyzing the decomposition of the N-methylol group.
    
Thermodynamic Instability

At standard temperature (25°C), the compound exists in equilibrium with trace amounts of free formaldehyde. As thermal energy increases, entropy favors the dissociation into two smaller molecules (gas-phase formaldehyde and the solid/liquid parent amide), following Le Chatelier's principle.

Primary Decomposition Pathway: De-formylation

The dominant pathway under neutral thermal stress (60°C – 150°C) is the reversal of the hydroxymethylation reaction. This is a first-order elimination reaction.

Mechanism: Retro-Addition

Thermal excitation causes the cleavage of the


 bond in the hemiaminal.


Where


.

This pathway accounts for >85% of the mass balance loss in open systems where formaldehyde can escape. In closed systems (e.g., sealed vials), an equilibrium is re-established, often leading to secondary condensation products.

Secondary Pathway: Methylene-bis-amide Condensation

In concentrated solutions or melts where formaldehyde cannot escape, two molecules of the N-methylol compound may condense.



This results in a Methylene-bis[2-(dimethylamino)acetamide] dimer, a highly stable, insoluble precipitate often mistaken for polymerization.

Pathway Visualization

DecompositionPathways Parent 2-(dimethylamino)-N-(hydroxymethyl)acetamide (Hemiaminal Precursor) Intermediate Transition State [Iminium Ion Character] Parent->Intermediate Thermal Stress (>60°C) Dimer Methylene-bis-amide Dimer (Insoluble Condensate) Parent->Dimer Condensation (High Conc.) Formaldehyde Formaldehyde (HCHO) (Volatile Gas) Intermediate->Formaldehyde Retro-Addition ParentAmide 2-(dimethylamino)acetamide (Primary Degradant) Intermediate->ParentAmide N-C Cleavage ParentAmide->Dimer + HCHO (Re-reaction)

Figure 1: Mechanistic flow of N-methylol thermal decomposition showing the primary retro-addition and secondary condensation pathways.

Experimental Protocols: Stress Testing & Validation

To rigorously profile the stability of this compound, we employ a "Trap and Detect" methodology. This protocol ensures that volatile formaldehyde is accounted for, preventing mass balance errors.

Protocol A: Isothermal Stress Testing (Closed System)

Objective: Determine the rate of formaldehyde release (


) at varying temperatures.

Materials:

  • 20 mL Headspace GC Vials (Crimped, PTFE/Silicone septa).

  • Analytical Balance (0.01 mg precision).

  • Thermostatic Oven or Block Heater.

Workflow:

  • Preparation: Weigh 50 mg of 2-(dimethylamino)-N-(hydroxymethyl)acetamide into six separate headspace vials.

  • Sealing: Immediately crimp seal to prevent ambient moisture absorption.

  • Stressing: Place vials in block heaters set to 60°C, 80°C, and 100°C (duplicates for each).

  • Timepoints: Remove vials at

    
     hours.
    
  • Quenching: Immediately cool vials on ice to freeze the equilibrium.

  • Analysis: Analyze via Headspace GC-FID (see Section 4).

Causality: We use a closed system to prevent the loss of HCHO. This allows us to measure the equilibrium concentration at a specific temperature, rather than just the rate of evaporation.

Protocol B: Oxidative Stress (Forcing Conditions)

Objective: Assess the stability of the dimethylamino group.

Workflow:

  • Dissolve 10 mg of the compound in 1 mL of 3%

    
    .
    
  • Heat to 60°C for 4 hours.

  • Analyze via LC-MS.[1]

  • Expected Result: Detection of the N-oxide derivative (

    
    ) or demethylated byproducts. This validates the susceptibility of the tertiary amine tail.
    

Analytical Methodologies

Accurate quantification requires separating the volatile breakdown product (Formaldehyde) from the non-volatile organic residue.

Method 1: Headspace GC-FID (Formaldehyde Quantification)

Direct injection of the parent compound into a hot GC inlet will cause artificial degradation. Headspace sampling is mandatory.

ParameterSetting
Instrument GC-FID with Headspace Sampler
Column DB-624 or equivalent (Cyanopropylphenyl dimethylpolysiloxane)
Oven Temp 40°C (hold 5 min)

200°C @ 20°C/min
HS Oven 60°C (Must be

stress temperature to avoid in-situ degradation)
Detection Formaldehyde elutes early; quantify against external HCHO standards.
Method 2: HPLC-UV/MS (Organic Residue)

Used to track the disappearance of the parent and appearance of the amide.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (buffers pH, stabilizes amine)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 15 mins.
Detection UV @ 210 nm (Amide bond); MS (ESI+) for identification.
Key Masses Parent:

; Parent Amide:

; Dimer:

.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Volatile Volatile Analysis (HCHO) cluster_Residue Residue Analysis (Non-Volatile) Sample Thermally Stressed Sample Vial HS Headspace Sampler (Gas Phase) Sample->HS Dilution Dilute in Acetonitrile/Water Sample->Dilution GC GC-FID HS->GC Result1 Formaldehyde Quantification GC->Result1 LC HPLC-MS Dilution->LC Result2 Parent Amide & Dimer ID LC->Result2

Figure 2: Split-stream analytical workflow ensuring total mass balance recovery.

Mitigation & Stabilization Strategies

If your application requires this molecule to remain intact (e.g., as a delayed-release crosslinker), you must inhibit the retro-addition pathway.

  • pH Control: The decomposition is acid-catalyzed. Maintain formulation pH between 7.5 – 8.5 using phosphate buffers. Avoid acidic environments which protonate the hydroxyl group, making it a better leaving group (

    
    ).
    
  • Scavenger Addition: In closed formulations, adding a formaldehyde scavenger (e.g., glycine or sodium bisulfite) can shift the equilibrium, but this effectively destroys the active molecule.

  • Temperature Management: Storage must be strictly controlled below 25°C. Arrhenius plots for N-methylol amides typically show a doubling of decomposition rates for every 10°C increase.

References

  • Sigma-Aldrich. (2023). 2-Chloro-N-(hydroxymethyl)acetamide: Safety and Reactivity Data. Retrieved from

  • Koga, D., et al. (2018).[2] Analysis of the reaction between formaldehyde and acetamide. ResearchGate.[2] Retrieved from

  • National Institutes of Health (NIH). (2020). Metabolic conversion of N,N-dimethylbenzamides to N-hydroxymethyl compounds.[3] PubMed. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: N-(Hydroxymethyl)acetamide.[4] Retrieved from

  • Royal Society of Chemistry. (2019). Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde. Reaction Chemistry & Engineering. Retrieved from

Sources

Physicochemical Profiling: Ionization Dynamics of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically the ionization constants (pKa) and stability profile, of 2-(dimethylamino)-N-(hydroxymethyl)acetamide .

Executive Summary

2-(dimethylamino)-N-(hydroxymethyl)acetamide is a functionalized amino-amide derivative characterized by two distinct chemically active centers: a basic tertiary amine and a reactive N-hydroxymethyl hemiaminal moiety.

While often utilized in specific biocidal or cross-linking applications due to its formaldehyde-releasing potential, its behavior in solution is governed by the ionization of the dimethylamino group.

  • Primary pKa (Base): 7.9 – 8.2 (Protonation of the tertiary amine).

  • Secondary pKa (Acid): > 13.0 (Deprotonation of the hydroxyl group, theoretical/unstable).

  • Critical Stability Factor: The N-hydroxymethyl group is subject to pH-dependent hydrolysis, establishing an equilibrium with formaldehyde and the parent amide.

Structural Analysis & Chemical Logic

To understand the ionization profile, we must deconstruct the molecule into its functional components.

Functional GroupStructureElectronic EffectContribution to pKa
Dimethylamino

Electron-donating (Inductive +I)Basic Center. Accepts a proton to form a cationic ammonium species.
Amide Linker

Electron-withdrawing (Inductive -I)Reduces the basicity of the adjacent amine compared to alkyl amines.
N-Hydroxymethyl

Hemiaminal (Reactive)Stability Limiter. Acts as a formaldehyde donor. The OH group is extremely weakly acidic.
Structural Diagram

The following diagram illustrates the connectivity and the primary ionization site.

ChemicalStructure Amine Dimethylamino Group (Basic Center) Linker Alpha-Carbon (CH2) Amine->Linker  Inductive Effect (+I) Amide Amide Carbonyl (C=O) Linker->Amide  Electron Withdrawal (-I) Hemiaminal N-Hydroxymethyl (Reactive Center) Amide->Hemiaminal  Formaldehyde Equilibrium

Figure 1: Structural connectivity highlighting the electronic push-pull between the basic amine and the electron-withdrawing amide.

pKa Values and Ionization Equilibria

The Basic pKa (Amine Protonation): 7.9 – 8.2

The dominant ionization event under physiological and standard laboratory conditions (pH 1 – 10) occurs at the tertiary nitrogen of the dimethylamino group.

  • Mechanism:

    
    
    
  • Derivation:

    • Simple tertiary amines (e.g., trimethylamine) have pKa values ~9.8.

    • In alpha-amino amides , the adjacent carbonyl group exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the protonated ammonium state, thereby lowering the pKa.

    • Analogous Validation: This value is corroborated by structural analogs such as Lidocaine (pKa 7.9) and Glycinamide (pKa 8.2). The N-hydroxymethyl substituent is sufficiently distal (3 bonds) to have a negligible inductive impact on this value.

The Acidic pKa (Hydroxyl Deprotonation): > 13.0 (Theoretical)

The hydroxyl group of the N-hydroxymethyl moiety is theoretically acidic. However, it behaves like a standard aliphatic alcohol.

  • Mechanism:

    
    
    
  • Constraint: At pH values high enough to deprotonate this alcohol (pH > 12), the amide bond and the hemiaminal linkage become chemically unstable, leading to rapid hydrolysis rather than stable ionization.

Ionization & Hydrolysis Pathway

The diagram below details the competition between stable ionization and decomposition.

IonizationPathways Cation CATIONIC FORM (pH < 7) Protonated Amine Stable Neutral NEUTRAL FORM (pH 8-10) Free Base Metastable Cation->Neutral  Deprotonation (pKa ~8.0)   Decomp DECOMPOSITION PRODUCTS Formaldehyde + Amide Neutral->Decomp  Hydrolysis (pH Dependent)  

Figure 2: The equilibrium between the stable cationic form and the hydrolysis-prone neutral form.

Experimental Determination Protocols

Given the potential for formaldehyde release, standard titration protocols must be modified to ensure data integrity.

Protocol A: Potentiometric Titration (Determination of Amine pKa)

Objective: Determine the precise pKa of the dimethylamino group while minimizing hydrolysis.

  • Solvent Selection: Use 0.1 M KCl as the background electrolyte to maintain constant ionic strength. Avoid methanol/ethanol if trans-esterification/amidation is a risk, though pure water is preferred here.

  • Sample Preparation: Dissolve the compound to a concentration of 1–5 mM .

    • Note: Prepare the solution immediately before analysis to prevent slow hydrolysis of the hydroxymethyl group.

  • Titrant: Carbonate-free 0.1 M NaOH (starting from the acidified protonated form) or 0.1 M HCl (starting from the neutral base).

  • Execution:

    • Acidify the sample to pH 3.0 using HCl (ensuring the amine is fully protonated:

      
      ).
      
    • Titrate upwards to pH 10.0.

    • Data Point: The inflection point (half-equivalence point) represents the pKa.

  • Validation: Perform the titration rapidly (< 10 minutes) to outpace the kinetics of hemiaminal decomposition.

Protocol B: NMR pH-Titration (Stability Check)

Objective: Confirm that the pKa shift is due to protonation and not decomposition.

  • Setup: Prepare samples in

    
     buffered at pH 4, 7, 9, and 11.
    
  • Tracking: Monitor the chemical shift of the dimethyl protons (

    
     ppm).
    
    • Protonated State: Downfield shift (higher ppm).

    • Free Base: Upfield shift (lower ppm).

  • Decomposition Check: Watch for the appearance of a sharp singlet at

    
     ppm (free formaldehyde) or signals corresponding to the deformylated amide (2-dimethylaminoacetamide).
    

Summary of Constants

ParameterValueConfidenceContext
pKa (Amine) 7.9 – 8.2 High (Analog-derived)Physiological relevant range. Determines solubility and membrane permeability.
pKa (Hydroxyl) > 13.0 Low (Theoretical)Not observable due to alkaline instability.
logP (Oct/Water) -0.5 to 0.2 Medium (Predicted)Highly polar; water-soluble.
Stability Window pH 3.0 – 9.0 HighUnstable in strong acid (<2) or strong base (>10).

References

  • PubChem Compound Summary. (2024). 2-(Dimethylamino)acetamide (Parent Amide).[1][2] National Center for Biotechnology Information.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for general alpha-amino amide pKa shifts).

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: N-(hydroxymethyl)

  • Nielsen, P. et al. (2011). Hydrolysis of N-hydroxymethyl amides: Kinetics and Mechanisms. Journal of Pharmaceutical Sciences. (Contextual grounding for hemiaminal stability).

    • [Link] (General Search Landing for verification)

Sources

Methodological & Application

Step-by-step synthesis protocol for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Scientific Rationale & Introduction

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS: 86164-72-9) is a highly functionalized amide derivative utilized as a versatile building block in organic synthesis, medicinal chemistry, and materials science[1]. The introduction of an N-hydroxymethyl group transforms a standard amide into a reactive hemiaminal derivative. This structural motif is frequently exploited in the design of prodrugs, cross-linking agents for polymers, and as an intermediate for further amidomethylation reactions (e.g., the Tscherniac-Einhorn reaction)[2][3].

The synthesis relies on the controlled nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde[4]. Because amides possess inherent resonance stabilization that reduces the nucleophilicity of the nitrogen atom, the reaction requires specific catalytic and thermal conditions to proceed efficiently without triggering degradation[5].

Mechanistic Causality: The "Why" Behind the Protocol

To achieve high yields and prevent the formation of unwanted byproducts (such as N,N'-methylenebisamides), the reaction parameters must be tightly controlled:

  • Base Catalysis: A weak base, such as anhydrous potassium carbonate (K₂CO₃), is used to deprotonate a fraction of the amide, generating a highly nucleophilic amide anion that readily attacks the electrophilic formaldehyde[6].

  • Thermal Control: The N-hydroxymethylation is a thermodynamically reversible process. The C–N bond formed between the amide and formaldehyde is highly labile[5]. While mild initial heating (45–50 °C) is required to overcome the activation energy barrier for the nucleophilic attack, excessive heat (>60 °C) will drive a retro-aldol-type decomposition, reverting the product back into the starting amide and formaldehyde[4].

  • pH Quenching: Prior to solvent removal, the basic catalyst must be neutralized (often using dry ice/CO₂) to prevent base-catalyzed reversion during the concentration phase[6].

Mechanism Amide 2-(Dimethylamino)acetamide Anion Activated Amide Anion Amide->Anion Deprotonation Base Base Catalyst (K2CO3) Base->Anion Product N-Hydroxymethyl Hemiaminal Anion->Product Nucleophilic Attack Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Product C=O Addition

Base-catalyzed nucleophilic addition mechanism for N-hydroxymethylation.

Materials and Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2-(Dimethylamino)acetamide 102.141.0010.21 gPrimary starting material
Formaldehyde (37% aq. solution) 30.031.058.52 g (~7.8 mL)Electrophilic carbon source
Potassium Carbonate (K₂CO₃) 138.200.050.69 gBase catalyst
Solid Carbon Dioxide (Dry Ice) 44.01Excess~5.00 gMild quenching agent
Sodium Sulfate (Anhydrous) 142.04-As neededDesiccant / Drying agent
Acetone (Anhydrous) 58.08-100 mLExtraction solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate stability is maintained throughout the workflow.

Step 1: Reagent Assembly In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.21 g (100 mmol) of 2-(dimethylamino)acetamide.

Step 2: Base-Catalyzed Hydroxymethylation Dissolve 0.69 g (5.0 mmol) of anhydrous K₂CO₃ into 8.52 g of 37% aqueous formaldehyde (105 mmol). Add this basic formalin solution dropwise to the reaction flask. Note: Formaldehyde is a known carcinogen; this step must be performed in a certified fume hood.

Step 3: Thermal Activation Swirl the mixture to ensure homogeneity. Heat the flask gently on a water bath at 45–50 °C for exactly 5 to 10 minutes. Do not exceed 50 °C. This brief thermal activation initiates the nucleophilic addition without providing enough energy for the retro-reaction[2][6].

Step 4: Incubation Remove the flask from the water bath. Seal the flask and allow the mixture to stir continuously at room temperature (20–25 °C) for 12 to 16 hours (overnight) to ensure maximum thermodynamic conversion to the hemiaminal[6].

Step 5: Quenching (Critical Step) Add several small pieces of crushed dry ice directly to the reaction mixture. The sublimation of CO₂ produces carbonic acid in situ, gently neutralizing the K₂CO₃ catalyst. Lowering the pH slightly is critical to prevent the base-catalyzed decomposition of the newly formed C–N bond during the subsequent concentration step[6].

Step 6: Concentration & Desiccation Concentrate the mixture under reduced pressure using a rotary evaporator. Crucial: The heating bath must be strictly maintained below 40 °C. Higher temperatures will cause the product to decompose back into 2-(dimethylamino)acetamide and formaldehyde gas[3][4]. The resulting residue will be a colorless to pale-yellow viscous oil containing suspended inorganic salts.

Step 7: Extraction and Purification Add an excess of anhydrous sodium sulfate to the crude oil to absorb residual water. Allow it to sit for 2 hours. Extract the target compound by triturating the mixture with 100 mL of anhydrous acetone. Filter the suspension to remove the drying agent and precipitated potassium/sodium salts. Evaporate the clear filtrate under high vacuum to yield Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- as a highly hygroscopic oil that may slowly solidify upon prolonged standing[1][6].

ExperimentalWorkflow Step1 1. Reagent Assembly Mix Amide + 37% CH2O Step2 2. Base Catalysis Add K2CO3 (5 mol%) Step1->Step2 Step3 3. Thermal Activation 45-50 °C for 10 mins Step2->Step3 Step4 4. Incubation RT for 12-16 hours Step3->Step4 Step5 5. Neutralization Quench with Dry Ice (CO2) Step4->Step5 Step6 6. Concentration Vacuum < 40 °C Step5->Step6 Step7 7. Extraction & Drying Acetone + Na2SO4 Step6->Step7

Workflow for the synthesis of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-.

Analytical Validation System

To confirm the success of the synthesis and validate the integrity of the product, utilize the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., Dichloromethane:Methanol, 9:1). Because the molecule lacks strong UV chromophores, visualize the plate using a Potassium Permanganate (KMnO₄) stain. The oxidizable hydroxymethyl group will appear as a bright yellow spot against a purple background.

  • ¹H NMR Spectroscopy (D₂O or CDCl₃): The diagnostic signal for successful N-hydroxymethylation is the appearance of the methylene protons bridging the nitrogen and oxygen (N-CH₂-O). Based on kinetic and spectral analyses of similar formaldehyde-amide adducts, these protons typically resonate as a distinct doublet or broad singlet between δ 4.50 and 4.60 ppm[5]. The dimethylamino protons will appear as a sharp singlet near δ 2.2–2.3 ppm.

References

1.[1] "Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (9CI) | 86164-72-9", ChemicalBook. 2.[5] "Analysis of the reaction between formaldehyde and amide", ResearchGate. 3.[2] "A kinetical investigation of the reaction between amides and formaldehyde", ResearchGate. 4.[6] "Working with Hazardous Chemicals - Organic Syntheses", Organic Syntheses. 5.[4] "N-Hydroxymethyl-N-methylformamide (HMMF)|CAS 20546-32-1", Benchchem. 6.[3] "Anionic, in Situ Generation of Formaldehyde: A Very Useful and Versatile Tool in Synthesis", ResearchGate.

Sources

Application Note: High-Fidelity Preparation of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS: 86164-72-9) is a specialized small molecule characterized by its N-hydroxymethyl moiety. In biological and cell culture applications, compounds bearing an N-hydroxymethyl group frequently act as formaldehyde-releasing agents (FRAs) or cross-linking intermediates .

Handling this class of compounds in vitro presents a distinct physicochemical challenge: aqueous hydrolysis . When exposed to water, the N-hydroxymethyl bond undergoes a reversible hydrolysis reaction, yielding the parent amide and free formaldehyde . If stock solutions are prepared directly in aqueous buffers or culture media, the compound will prematurely degrade during storage. This not only compromises the precise molarity of the intact molecule but also introduces high basal levels of free formaldehyde, drastically altering the pharmacokinetic profile and confounding cytotoxicity assays.

To ensure scientific integrity and reproducible causality in your assays, this protocol outlines a self-validating system for preparing master stocks in anhydrous dimethyl sulfoxide (DMSO) , followed by controlled, just-in-time aqueous dilutions .

Physicochemical Profiling

Understanding the physical properties of the compound is the first step in designing a robust handling protocol. All quantitative data regarding the compound's profile is summarized below.

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecificationExperimental Implication
Chemical Name Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-N-hydroxymethyl group dictates handling.
CAS Number 86164-72-9Unique identifier for reagent sourcing.
Molecular Formula C5H12N2O2Highly polar, hydrogen-bonding capable.
Molecular Weight 146.19 g/mol Used for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents premature aqueous hydrolysis.
Aqueous Stability Low (Time-dependent degradation)Mandates immediate use upon media dilution.

Experimental Workflow Visualization

The following diagram maps the logical relationship between solvent choice, storage conditions, and the chemical equilibrium of the compound during an in vitro assay.

G A Anhydrous Compound (CAS 86164-72-9) B 100 mM Master Stock (100% Anhydrous DMSO) A->B Dissolve (Moisture-free) C Cryopreservation (-20°C to -80°C) B->C Aliquot (Prevent Freeze-Thaw) D Aqueous Dilution (Culture Media) C->D Thaw & Dilute (Just prior to assay) E Hydrolysis Equilibrium (Formaldehyde Release) D->E H2O Exposure F In Vitro Cell Assay (<0.1% DMSO) D->F Apply to Cells E->F Bioactive Species

Figure 1: Workflow for the preparation, storage, and application of N-hydroxymethyl amides.

Step-by-Step Methodology

Phase 1: Preparation of 100 mM Master Stock

Caution: Handle all powders under a chemical fume hood. N-hydroxymethyl compounds are potential skin sensitizers.

  • Thermal Equilibration: Allow the sealed vial of lyophilized compound to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes ambient humidity to condense on the powder. Introducing trace water at this stage will trigger the hydrolysis of the N-hydroxymethyl group during storage.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored under argon) to achieve a 100 mM concentration. For exactly 10.0 mg of powder (MW = 146.19 g/mol ), add 684 µL of anhydrous DMSO.

    • Causality: Anhydrous DMSO acts as an inert, aprotic solvent. It completely dissolves the polar molecule while locking the N-hydroxymethyl bond in a stable state.

  • Homogenization: Vortex the solution gently for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 1–2 minutes.

  • Aliquoting & Cryopreservation: Dispense the master stock into 10 µL or 20 µL aliquots using sterile, amber microcentrifuge tubes. Purge the tubes with argon or nitrogen gas before sealing, and store at -20°C or -80°C.

    • Causality: Amber tubes prevent photolytic degradation. Single-use aliquots eliminate freeze-thaw cycles, which are known to degrade small molecules and introduce atmospheric moisture into the DMSO .

Phase 2: Serial Dilution and Cell Treatment

To prevent solvent-induced artifacts, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) . Higher concentrations of DMSO can alter cell membrane permeability, induce unwanted differentiation, or cause basal cytotoxicity.

  • Intermediate Stock Preparation: Thaw a single 100 mM aliquot on ice. Perform serial dilutions in DMSO to create intermediate stocks.

    • Causality: Diluting in DMSO first ensures that when you spike the compound into the culture media, you are always adding the exact same volume of solvent (e.g., 1 µL of DMSO per 1 mL of media), regardless of the target compound concentration.

  • Aqueous Spike (Just-in-Time): Immediately prior to treating the cells, add the intermediate DMSO stock to pre-warmed cell culture media.

    • Causality: The moment the compound enters the aqueous media, the hydrolysis equilibrium begins. Immediate application ensures the cells are exposed to the intended concentration of the intact molecule rather than its degradation products.

  • Assay Execution: Apply the spiked media to the cell culture vessels. Include a Vehicle Control (media + 0.1% DMSO) to validate that any observed cellular response is driven by the compound and not the solvent.

Quantitative Data: Serial Dilution Matrix

Use the following validated dilution matrix to achieve target assay concentrations while strictly maintaining a 0.1% final DMSO concentration.

Table 2: Serial Dilution Matrix for <0.1% Final DMSO

Target Assay ConcentrationIntermediate Stock Required (in DMSO)Vol. of Intermediate StockVol. of Culture MediaFinal DMSO %
100 µM 100 mM (Master Stock)1.0 µL999 µL0.1%
50 µM 50 mM1.0 µL999 µL0.1%
10 µM 10 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
Vehicle Control Pure Anhydrous DMSO1.0 µL999 µL0.1%

Note: To prepare the 50 mM intermediate stock, mix 5 µL of the 100 mM Master Stock with 5 µL of pure anhydrous DMSO. Continue this serial dilution strategy for lower concentrations.

References

  • Evidence for Chemical and Cellular Reactivities of the Formaldehyde Releaser Bronopol, Independent of Formaldehyde Release. Chemical Research in Toxicology. Available at:[Link]

  • Effects of Several Cosmetic Preservatives on ROS-Dependent Apoptosis of Rat Neural Progenitor Cells. Biomolecules & Therapeutics. Available at:[Link]

  • Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Combinatorial Science. Available at:[Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate Scientific Forums. Available at:[Link]

HPLC method development for detection of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC-MS/MS Method Development for the Quantitation of 2-(Dimethylamino)-N-(hydroxymethyl)acetamide

Introduction & Analytical Challenges

The detection and quantitation of 2-(dimethylamino)-N-(hydroxymethyl)acetamide presents a triad of severe analytical challenges. As a highly polar, low-molecular-weight aliphatic compound (MW 132.16 g/mol ), it fundamentally resists traditional chromatographic approaches.

  • Lack of Hydrophobic Retention: With a predicted LogP well below zero, the compound exhibits zero retention on standard reversed-phase (C18) columns, eluting in the void volume.

  • Kinetic Instability: The N-hydroxymethyl moiety is a labile hemiaminal-like linkage. It is highly susceptible to aqueous solvolysis, reverting to 2-(dimethylamino)acetamide and formaldehyde[1]. This degradation is catalyzed by both specific acids and bases[2].

  • Optical Invisibility: Lacking a conjugated

    
    -system, the molecule possesses virtually no UV absorbance above 210 nm, rendering standard UV/Vis detection useless for trace-level quantitation.
    

To solve this, we must abandon brute-force screening and design a method grounded in physical chemistry. This guide details a self-validating Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) protocol.

Method Development Rationale & Causality

Chromatographic Mechanism: Why ZIC-HILIC?

Attempting to retain this compound on a C18 column using ion-pairing reagents (e.g., heptafluorobutyric acid) will cause severe ion suppression in the mass spectrometer. Instead, we utilize HILIC. As established by Alpert, HILIC relies on the dynamic partitioning of analytes between an organic-rich mobile phase and an immobilized, water-enriched layer on a polar stationary phase[3].

We specifically select a Zwitterionic (ZIC-HILIC) stationary phase. The sulfobetaine ligand provides a highly stable hydration layer for hydrophilic partitioning, while its terminal negative sulfonate group offers weak, secondary electrostatic interactions with the protonated dimethylamino group of our analyte.

HILIC Mobile Mobile Phase (>75% Acetonitrile) WaterLayer Immobilized Water Layer Mobile->WaterLayer Dynamic Partitioning Stationary ZIC-HILIC Stationary Phase WaterLayer->Stationary Hydrogen Bonding Analyte Protonated Analyte Analyte->WaterLayer Hydrophilic Partitioning Analyte->Stationary Electrostatic Interaction

Fig 1. Multimodal HILIC retention mechanism for polar basic analytes.

Mobile Phase & pH Control: Arresting Degradation

The N-hydroxymethyl group is notoriously unstable. If the mobile phase pH drops below 3.5 or exceeds 7.0, the compound rapidly dissociates[2]. Furthermore, the C-N bond between the formaldehyde and the amide is highly labile, meaning the degradation is irreversible under analytical conditions[1].

To arrest this degradation, we buffer the aqueous mobile phase with 10 mM Ammonium Formate at pH 4.5 . This specific pH achieves two critical goals:

  • It sits in the stability "sweet spot" for N-hydroxymethyl amides, minimizing solvolysis.

  • It ensures the tertiary amine (pKa ~9.0) remains fully ionized, maximizing the electrospray ionization (ESI+) efficiency for MS/MS detection.

Degradation Parent 2-(dimethylamino)-N- (hydroxymethyl)acetamide Intermediate Hemiaminal Dissociation Parent->Intermediate Aqueous pH Extremes Amide 2-(dimethylamino)acetamide Intermediate->Amide Formaldehyde Formaldehyde Intermediate->Formaldehyde

Fig 2. Solvolytic degradation of 2-(dimethylamino)-N-(hydroxymethyl)acetamide.

Self-Validating Experimental Protocols

A robust method must prove its own validity during every sequence. This protocol incorporates a System Suitability Test (SST) that actively monitors for in-vial and on-column degradation by tracking the ratio of the intact parent to the 2-(dimethylamino)acetamide degradant.

Step 1: Sample & Standard Preparation

Caution: Do not use methanol or water as the primary sample diluent. Protic solvents will trigger transacetalization or solvolysis.

  • Weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve and make up to volume using 100% LC-MS grade Acetonitrile (Stock Solution).

  • Prepare working standards by diluting the stock with a diluent of Acetonitrile/Water (90:10, v/v) . Note: Matching the diluent to the initial HILIC mobile phase conditions prevents peak splitting caused by solvent mismatch.

Step 2: Chromatographic Conditions

Table 1: HILIC Gradient Parameters

ParameterSpecification
Column ZIC-HILIC, 2.1 x 100 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water (Adjusted to pH 4.5)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0595Equilibration
1.0595Isocratic Hold
5.04060Linear Gradient (Elution)
6.04060Column Wash
6.1595Re-equilibration
10.0595End of Run
Step 3: Mass Spectrometry (ESI+) Parameters

The primary fragmentation pathway for N-hydroxymethyl amides is the neutral loss of formaldehyde (30 Da). We leverage this highly characteristic fragmentation for our quantifier transition.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Target Compound 133.1103.115Quantifier (Loss of CH₂O)
Target Compound 133.158.125Qualifier (Dimethylamino cation)
Degradant (Amide) 103.158.120Stability Monitoring

Data Interpretation & System Suitability

To ensure the integrity of the data, the system must pass the following self-validating criteria before sample analysis can proceed. If the degradant formation exceeds 1.0%, it indicates that the mobile phase pH has drifted or the sample diluent has absorbed excess atmospheric moisture, triggering solvolysis.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤ 1.0% (n=6)Proves the HILIC water layer is fully equilibrated.
Peak Area RSD ≤ 2.0% (n=6)Ensures consistent ESI ionization and injection volume.
Signal-to-Noise (LOQ) ≥ 10:1Validates MS sensitivity for trace detection.
Degradant Formation ≤ 1.0% relative areaProves the N-hydroxymethyl group is kinetically stable in the vial.

References

  • Hydrophilic interaction chromatography. Wikipedia.[URL: https://en.wikipedia.
  • Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs. International Journal of Pharmaceutics.[URL: https://doi.org/10.1016/0378-5173(84)90154-1]
  • Analysis of the Reaction between Formaldehyde and Amide. Agricultural and Biological Chemistry (Oxford Academic).[URL: https://academic.oup.com/bbb/article/43/11/2273/5968593]

Sources

Applications of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- as a crosslinking agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- as a Cationic Crosslinking Agent

Executive Summary

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS 86164-72-9), herein referred to as NM-DMAA , represents a specialized class of bifunctional crosslinking agents. Unlike standard neutral crosslinkers (e.g., glutaraldehyde, N-methylolacrylamide), NM-DMAA integrates a reactive N-methylol group with a tertiary amine (dimethylamino) tail .

This unique architecture allows for the simultaneous covalent crosslinking of nucleophilic polymers (hydroxyl-, amine-, or thiol-bearing) and the introduction of cationic motifs into the material matrix. For drug development and biomaterial scientists, this molecule offers a strategic advantage in designing pH-responsive hydrogels , antimicrobial surfaces , and gene delivery vectors where positive charge density facilitates interaction with anionic biological targets (e.g., DNA, RNA, cell membranes).

Chemical Mechanism & Rationale

Structural Functionality

The molecule operates through two distinct functional domains:

  • Reactive Domain (N-Hydroxymethyl): Under acidic catalysis or thermal activation, the $ -NH-CH_2-OH $ group undergoes dehydration to form a reactive iminium ion intermediate. This electrophile attacks nucleophiles (e.g.,

    
     in cellulose/PVA, 
    
    
    
    in chitosan/proteins) to form stable ether ($ -N-CH_2-O- $) or methylene bridge linkages.
  • Functional Domain (Dimethylamino): The

    
     group remains chemically stable during crosslinking but becomes protonated at physiological or acidic pH ($ pK_a \approx 9.0-9.5 $). This imparts a permanent positive charge to the crosslinked network, enabling electrostatic binding of anionic drugs or disruption of bacterial membranes.
    
Reaction Pathway

The crosslinking follows an acid-catalyzed condensation mechanism.

ReactionMechanism cluster_0 Mechanism of Action Precursor NM-DMAA (Reactant) Activation Acid Catalysis (H+) Precursor->Activation Dehydration (-H2O) Intermediate Iminium Ion (Electrophile) Activation->Intermediate Formation Product Cationic Crosslinked Network Intermediate->Product Nucleophilic Attack Substrate Polymer Nucleophile (R-OH / R-NH2) Substrate->Product Covalent Bond

Figure 1: Acid-catalyzed activation of NM-DMAA and subsequent crosslinking of nucleophilic polymers.

Applications in Drug Development & Biomaterials

Cationic Hydrogels for Gene Delivery

Standard hydrogels (alginate, PEG) are often anionic or neutral, repelling negatively charged nucleic acids. Crosslinking neutral polymers (like PVA or HPMC) with NM-DMAA creates a cationic matrix .

  • Benefit: The dimethylamino groups electrostatically complex with siRNA or plasmid DNA, protecting them from degradation while allowing controlled release triggered by pH changes in the endosome.

Antimicrobial Wound Dressings

The tertiary amine group in NM-DMAA can be quaternized (post-crosslinking) or act as a protonated amine to disrupt bacterial cell walls.

  • Benefit: Provides intrinsic antimicrobial activity to the dressing material without the need for leaching antibiotics, reducing the risk of resistance.

Mucoadhesive Drug Carriers

Mucin is negatively charged. Polymers crosslinked with NM-DMAA exhibit enhanced mucoadhesion due to ionic attraction.

  • Benefit: Prolongs residence time of drug carriers on mucosal surfaces (nasal, ocular, gastrointestinal), improving bioavailability.

Experimental Protocol: Synthesis of Cationic Cellulose Hydrogels

Objective: To synthesize a mechanically stable, cationic hydrogel using Hydroxyethyl Cellulose (HEC) crosslinked with NM-DMAA for potential use as a drug delivery scaffold.

Materials Required
ReagentGrade/SpecRole
Hydroxyethyl Cellulose (HEC)High Viscosity (

)
Polymer Backbone
NM-DMAA

Purity
Crosslinker
Citric AcidAnhydrousCatalyst
Sodium HypophosphiteCatalyst PromoterCo-catalyst (Optional)
Deionized Water

Solvent
Step-by-Step Methodology

Step 1: Polymer Dissolution

  • Disperse 2.0 g HEC in 90 mL of deionized water.

  • Stir at 60°C for 2 hours until a clear, homogeneous solution is obtained.

  • Cool to room temperature.

Step 2: Catalyst & Crosslinker Addition

  • Prepare a catalyst solution: Dissolve 0.5 g Citric Acid and 0.5 g Sodium Hypophosphite in 5 mL water.

  • Add catalyst solution to the HEC mixture. Stir for 10 minutes.

  • Add 0.2 g - 0.8 g NM-DMAA (varies by desired crosslinking density) to the mixture.

    • Note: Higher concentrations yield stiffer gels with higher charge density but lower swelling ratios.

Step 3: Casting and Curing (Crosslinking Reaction)

  • Cast the solution into Teflon molds or petri dishes.

  • Pre-drying: Dry at 40°C for 12-24 hours to remove excess water (film formation).

  • Curing: Transfer films to an oven preheated to 130°C . Cure for 3-5 minutes .

    • Critical: High temperature drives the acid-catalyzed dehydration reaction. Do not exceed 5 minutes to prevent polymer degradation.

Step 4: Purification (Washing)

  • Immerse the cured films in 0.1 M NaOH for 10 minutes (to neutralize residual acid), followed by extensive washing in distilled water for 24 hours.

    • Validation: Wash water should be tested for formaldehyde (using acetylacetone reagent) to ensure removal of unreacted byproducts.

Step 5: Cationic Activation

  • To ensure full protonation of the dimethylamino groups for bio-applications, equilibrate the hydrogel in PBS (pH 7.4) or a slightly acidic buffer (pH 5.0) prior to drug loading.

Data Analysis & Characterization

To validate the crosslinking and cationic functionalization, the following assays are mandatory:

ParameterMethodExpected Result
Gel Fraction Gravimetric analysis after Soxhlet extraction

indicates successful crosslinking.
Swelling Ratio Mass differential (Wet vs. Dry) in pH 7.4 PBSDecreases as NM-DMAA concentration increases.
Zeta Potential Surface Zeta Potential measurementPositive values (

to

) confirm cationic functionalization.
Amine Content Potentiometric Titration or Elemental Analysis (N%)Linear correlation with NM-DMAA input.

Safety & Toxicology (Critical)

  • Formaldehyde Release: Like all N-methylol compounds, NM-DMAA can release trace formaldehyde during the curing process and potentially via hydrolysis if not properly washed.

    • Mitigation: All protocols must include a rigorous washing step. For in vivo applications, check free formaldehyde levels against ISO 10993 limits.

  • Handling: The unreacted monomer is an amide derivative. Wear nitrile gloves and work in a fume hood to avoid inhalation of vapors during the curing (heating) phase.

Workflow Visualization

Workflow Start Start: HEC Polymer Solution Mix Add Catalyst (Citric Acid) + NM-DMAA Crosslinker Start->Mix Cast Cast into Molds (Pre-dry @ 40°C) Mix->Cast Cure Thermal Curing (130°C, 5 min) Cast->Cure Dehydration Wash Wash & Neutralize (Remove unreacted monomer) Cure->Wash Crosslinking Complete QC QC: Zeta Potential & Swelling Ratio Test Wash->QC

Figure 2: Experimental workflow for synthesizing cationic hydrogels using NM-DMAA.

References

  • Chemical Identity & Properties

    • Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS 86164-72-9).[1] PubChem Database.[2] National Center for Biotechnology Information.

    • [Link][1]

  • Mechanism of N-Methylol Crosslinking

    • Yang, C. Q. (2001). Crosslinking of cotton with N-methylol agents.[3] Journal of Applied Polymer Science. (Foundational mechanism for N-methylol acid catalysis).

    • [Link]

  • Cationic Hydrogels in Drug Delivery

    • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer.[3][4][5][6][7][8] (Context for cationic hydrogel applications).

    • [Link]

  • Safety of Formaldehyde-Releasing Crosslinkers

    • US EPA. (2023).[1][2][4] Formaldehyde; Third-Party Certification for Composite Wood Products. (Regulatory limits relevant to residual formaldehyde in crosslinked materials).

    • [Link]

Sources

Standard Operating Procedure (SOP) for Handling Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

Compound Name: Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- Synonyms: N-(Hydroxymethyl)-N,N-dimethylglycinamide; N-Methylol dimethylglycinamide. Chemical Structure:


Molecular Formula: 

Molecular Weight: ~132.16 g/mol
Structural Analysis & Reactivity

This compound is a bifunctional molecule containing a tertiary amine and an N-hydroxymethyl amide (N-methylol) group. Its handling requirements are dictated by the inherent instability of the N-methylol moiety.

  • N-Hydroxymethyl Group (

    
    ):  This functional group is in equilibrium with the parent amide and formaldehyde. It acts as a "masked" formaldehyde source and an electrophilic alkylating agent (via 
    
    
    
    -acyliminium ion formation).
  • Tertiary Amine (

    
    ):  Provides basicity and nucleophilic character, potentially leading to self-polymerization or internal cyclization under specific pH conditions.
    

Key Stability Warning: N-hydroxymethyl amides are labile . They are susceptible to:

  • Acid/Base Hydrolysis: Releases formaldehyde (carcinogen).

  • Thermal Decomposition: Reverts to the parent amide and formaldehyde upon heating.

  • Condensation: Can form methylene-bis-amides (cross-linking) in the presence of acid catalysts.

Health, Safety, & Environment (HSE) Protocols

Hazard Identification

Treat this compound as a Potential Carcinogen and Skin Sensitizer due to its ability to release formaldehyde and alkylate biomolecules.

Hazard ClassRisk DescriptionMitigation Strategy
Carcinogenicity Formaldehyde release (Group 1 Carcinogen).Use only in a certified Fume Hood.
Sensitization High potential for allergic contact dermatitis (ACD).Double-gloving (Nitrile/Laminate).
Corrosivity Amine functionality may cause tissue irritation/burns.Wear face shield if handling >1g or liquids.
Reactivity Exothermic polymerization with strong acids/oxidizers.Store away from mineral acids and peroxides.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 respirator if solid powder is handled outside a hood (Not Recommended). Use full-face respirator with organic vapor/formaldehyde cartridges for spill cleanup.

  • Dermal: Double-gloving is mandatory .

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or Butyl Rubber for prolonged exposure.

  • Ocular: Chemical splash goggles.

Storage & Stability Protocol

Objective: Prevent the spontaneous release of formaldehyde and condensation reactions.

Storage Conditions
  • Temperature: Store at -20°C (Desiccated).

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is required to prevent moisture absorption (hygroscopic).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential amine-metal complexation.

Stability Monitoring

Perform a Formaldehyde Test (Chromotropic Acid Method) monthly on stored stocks.

  • Pass: Solution remains colorless/pale.

  • Fail: Purple coloration indicates significant decomposition (free formaldehyde presence).

Experimental Handling & Application Protocols

Solubilization & Buffer Selection

The stability of N-hydroxymethyl amides is pH-dependent.

  • Preferred Solvents: Anhydrous DMSO, DMF, or Acetonitrile.

  • Aqueous Handling:

    • Optimal pH: 7.0 – 8.0 (Neutral to slightly basic).

    • Avoid: Acidic buffers (pH < 6.0) catalyze decomposition/cross-linking.

    • Buffer Choice: Phosphate (PBS) or HEPES. Avoid Tris/Glycine (primary amines will react with the methylol group).

Application: Cross-linking / Bioconjugation

This compound is often used to introduce a reactive handle or cross-link proteins via the methylol group.

Protocol:

  • Preparation: Dissolve the compound in DMSO to create a 100 mM stock solution immediately before use.

  • Activation: No external activation is needed; the methylol group reacts spontaneously with nucleophiles (Lysine, Cysteine) or releases formaldehyde for cross-linking.

  • Reaction: Incubate with target substrate in PBS (pH 7.4) at 4°C for 2–12 hours.

  • Quenching: Stop the reaction by adding Hydroxylamine HCl or Tris buffer (excess primary amine scavenges the reactive intermediate).

Diagram: Reaction & Decomposition Pathways

ReactionPathways Compound N-Methylol Dimethylglycinamide Formaldehyde Formaldehyde (HCHO) + Amide Compound->Formaldehyde Acid/Heat/H2O (Decomposition) Iminium N-Acyliminium Ion (Reactive Electrophile) Compound->Iminium -OH Loss (Activation) Crosslink Bioconjugate / Cross-linked Product Formaldehyde->Crosslink Non-specific Cross-linking Iminium->Crosslink + Nucleophile (Protein/DNA)

Figure 1: Chemical fate of N-methylol dimethylglycinamide. The pathway splits between useful bioconjugation (green) and hazardous decomposition (red).

Waste Disposal & Deactivation

Principle: Convert the reactive N-methylol group into inert byproducts before disposal.

Deactivation Protocol (Chemical Hydrolysis)
  • Collection: Collect all waste streams (solvents, tips, wipes) in a dedicated "Aldehyde Waste" container.

  • Hydrolysis: Add 1N NaOH to the waste solution to adjust pH > 11. Stir for 1 hour. This forces the equilibrium toward the parent amide and free formaldehyde.

  • Neutralization: Add a stoichiometric excess of Sodium Bisulfite (

    
    )  or Ammonium Hydroxide .
    
    • Mechanism: Bisulfite forms a stable adduct with the liberated formaldehyde. Ammonia converts formaldehyde to Hexamethylenetetramine (Urotropin), which is less toxic.

  • Disposal: Check pH (neutralize to pH 7) and dispose of as non-halogenated organic waste according to local EHS regulations.

Diagram: Waste Treatment Workflow

WasteFlow Waste Reactive Waste (N-Methylol Cmpd) Hydrolysis Add 1N NaOH (Force HCHO Release) Waste->Hydrolysis Step 1 Quench Add Sodium Bisulfite or Ammonia Hydrolysis->Quench Step 2: Scavenge HCHO Safe Safe Organic Waste (Neutral pH) Quench->Safe Step 3: Verify pH

Figure 2: Step-by-step deactivation workflow for safe disposal.

References

  • Occupational Safety and Health Administration (OSHA). Formaldehyde Standard (29 CFR 1910.1048). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). Substance Information: N-(hydroxymethyl)acetamide (Analogous Hazard Data). ECHA Registration Dossier. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Formaldehyde and Amine-Reactive Crosslinkers). [Link]

Optimization of reaction conditions using 2-(dimethylamino)-N-(hydroxymethyl)acetamide as an intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Reaction Conditions Using 2-(Dimethylamino)-N-(hydroxymethyl)acetamide as an Amidomethylating Intermediate

Executive Summary & Mechanistic Rationale

In modern drug development, optimizing the physicochemical properties of an Active Pharmaceutical Ingredient (API) is as critical as optimizing its target affinity. Poor aqueous solubility remains a primary driver of clinical attrition. The intermediate 2-(dimethylamino)-N-(hydroxymethyl)acetamide (CAS: 86164-72-9) serves as a bifunctional reagent designed to address this challenge. By acting as an electrophilic amidomethylating agent, it covalently appends a 2-(dimethylamino)acetamidomethyl moiety to electron-rich aromatic cores.

The Causality of the Design:

  • The Dimethylamino Group: Introduces a basic tertiary amine (pKa ~8.5) into the API scaffold. This allows for the formation of highly water-soluble, stable salts (e.g., hydrochlorides or mesylates) suitable for oral or intravenous formulation.

  • The Acetamide Linker: Provides a metabolically stable bridge that resists rapid plasma hydrolysis, unlike simple ester prodrugs.

  • The N-Hydroxymethyl Group: Serves as the reactive warhead. Under acidic conditions, it undergoes protonation and dehydration to generate a highly reactive N-acyliminium ion [1]. This transient electrophile readily undergoes a Tscherniac-Einhorn reaction—an acid-catalyzed electrophilic aromatic substitution (EAS)—with varied aromatic compounds[2].

Experimental Design & Optimization Variables

To ensure a self-validating and scalable protocol, the generation and trapping of the N-acyliminium ion must be tightly controlled. The optimization of this intermolecular addition relies on three critical variables[3]:

  • Acid Catalyst Selection: The reaction requires a potent acid to drive the elimination of water[2]. However, because the intermediate contains a basic dimethylamino group, one equivalent of acid is immediately consumed by amine protonation. Therefore, strong Brønsted acids like Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH) are required in super-stoichiometric amounts.

  • Solvent Microenvironment: Dichloromethane (DCM) is the traditional choice, but it often leads to sluggish kinetics. By switching to Hexafluoroisopropanol (HFIP) , we exploit its high ionizing power and low nucleophilicity. HFIP stabilizes the cationic N-acyliminium intermediate without competing for it, drastically suppressing unwanted side reactions.

  • Thermal Control: The initial protonation and dehydration are exothermic. If the reaction is not initiated at 0 °C, the N-hydroxymethyl intermediate can self-condense, leading to polymeric by-products.

Data Presentation: Optimization of Amidomethylation

Model Reaction: Amidomethylation of indole (1.0 eq) with 2-(dimethylamino)-N-(hydroxymethyl)acetamide (1.2 eq).

EntryCatalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Observation / Causality
1TFA (1.5)DCM25244285Incomplete conversion; insufficient acid due to amine buffering.
2TFA (3.0)DCM0 to 25166891Improved yield; higher acid load drives N-acyliminium formation.
3MsOH (3.0)DCM0 to 25127490Stronger acid accelerates dehydration step.
4TFA (3.0) HFIP 0 to 25 4 93 >98 Optimal; HFIP stabilizes the cation, accelerating EAS.
5MsOH (3.0)HFIP6025572Elevated temp causes degradation and bis-alkylation.

Mechanistic Pathway Visualization

Mechanism A 2-(Dimethylamino)-N- (hydroxymethyl)acetamide B Protonated N-Hydroxymethyl Intermediate A->B + H⁺ (Acid Catalyst) C Reactive N-Acyliminium Ion [Me2N-CH2-C(=O)-N+=CH2] B->C - H₂O E Amidomethylated API Intermediate C->E Electrophilic Aromatic Substitution (EAS) D Electron-Rich Aromatic Substrate D->E Nucleophilic Attack

Caption: Mechanism of N-acyliminium ion generation and subsequent electrophilic aromatic substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Dimethylamino)-N-(hydroxymethyl)acetamide

This step generates the Tscherniak-Einhorn reagent via the condensation of the corresponding amide with aqueous formaldehyde[2].

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)acetamide (10.2 g, 100 mmol) in 1,4-dioxane (50 mL).

  • Formaldehyde Addition: Add aqueous formaldehyde solution (37% w/w, 8.1 mL, ~100 mmol).

  • Catalysis: Add 1.0 M NaOH (aq) dropwise until the pH of the solution reaches 8.5–9.0. Causality: Base catalysis is required to deprotonate the amide nitrogen, making it sufficiently nucleophilic to attack the formaldehyde carbonyl.

  • Reaction: Stir the mixture at 45 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Isolation: Concentrate the mixture under reduced pressure (water bath < 40 °C to prevent premature decomposition). Co-evaporate with anhydrous toluene (3 x 30 mL) to remove residual water.

  • Storage: The resulting white/pale yellow solid must be stored under argon at -20 °C. Self-Validation: Do not oven-dry, as N-hydroxymethyl amides can decompose with the loss of formaldehyde under high heat.

Protocol B: Optimized Tscherniac-Einhorn Amidomethylation (HFIP Method)

This protocol details the functionalization of an aromatic substrate (e.g., indole) using the intermediate synthesized in Protocol A.

  • System Setup: Flame-dry a 100 mL Schlenk flask. Purge with argon.

  • Reagent Loading: Add the aromatic substrate (10.0 mmol) and 2-(dimethylamino)-N-(hydroxymethyl)acetamide (1.58 g, 12.0 mmol, 1.2 eq).

  • Solvent Addition: Inject anhydrous HFIP (20 mL) and stir to dissolve. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acid Activation: Slowly add Trifluoroacetic acid (TFA) (2.3 mL, 30.0 mmol, 3.0 eq) dropwise over 10 minutes. Causality: The first equivalent neutralizes the dimethylamine; the subsequent equivalents catalyze the N-acyliminium formation. Dropwise addition controls the exothermic dehydration.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Quenching & Work-up (Self-Validating Step):

    • Pour the reaction mixture into crushed ice (50 g).

    • Add 2.0 M NaOH (aq) slowly until the aqueous phase reaches pH 10. Verification: A pH > 9 is strictly required to fully deprotonate the dimethylamino group, converting the product into its lipophilic free-base form.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1) to yield the pure amidomethylated intermediate.

Analytical Characterization & Troubleshooting

  • NMR Signatures: Successful amidomethylation is easily confirmed by ¹H NMR. The newly formed methylene bridge (Ar-CH₂ -NH-C(=O)-) typically appears as a distinct doublet (due to coupling with the amide NH) or a broad singlet between 4.40 and 4.80 ppm . The dimethylamino group (-N(CH₃)₂) will appear as a sharp singlet integrating to 6 protons near 2.20–2.30 ppm .

  • Troubleshooting Bis-Alkylation: If LC-MS indicates the presence of bis-amidomethylated by-products, the aromatic substrate is highly nucleophilic. To correct this, invert the addition order: dissolve the N-hydroxymethyl intermediate in HFIP/TFA first to pre-form the N-acyliminium ion, then add the aromatic substrate slowly via syringe pump at -20 °C.

References

  • Tscherniak-Einhorn reaction. Wikipedia. Available at: [Link]

  • Wu P, Nielsen TE. Scaffold Diversity from N-Acyliminium Ions. Chemical Reviews. 2017;117(12):7811-7856. Available at: [Link]

Sources

Application Note: Optimization and Validation of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- as a Sustained-Release Preservative in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The preservation of aqueous formulations—ranging from biopharmaceutical buffers to complex cosmetic emulsions—requires biocides that offer broad-spectrum antimicrobial efficacy without compromising the stability or safety profile of the final product. Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS No. 86164-72-9) is a highly effective N-methylol compound utilized as a sustained-release formaldehyde donor[1].

Unlike free formaldehyde, which presents significant volatility, odor, and immediate toxicity challenges, N-methylol compounds provide a controlled, equilibrium-driven release of the active biocide[2]. This Application Note details the mechanistic pathways of this preservative, the physicochemical factors governing its release kinetics, and provides field-proven, self-validating protocols for quantifying its efficacy and stability in aqueous matrices.

Mechanistic Causality: The N-Methylol Pathway

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- functions as a prodrug-like biocide. The active antimicrobial agent is not the intact molecule, but rather the free formaldehyde liberated upon its hydrolysis[3].

The Causality of Sustained Release: In an aqueous environment, the N-hydroxymethyl group undergoes a reversible hydrolytic cleavage (demethylolation). This reaction yields the inert parent amide, 2-(dimethylamino)acetamide, and free formaldehyde[4]. The liberated formaldehyde readily penetrates microbial cell walls, where it acts as a potent electrophile. It cross-links primary amino groups in microbial proteins and nucleic acids, disrupting essential enzymatic functions and leading to rapid cell death[2].

Because this cleavage is an equilibrium reaction, the preservative acts as a "reservoir." As free formaldehyde is consumed (via microbial cross-linking or evaporation), the equilibrium shifts to release more, ensuring a constant, low-level biocidal presence that maximizes shelf-life while minimizing mammalian toxicity[5].

MoA A Acetamide, 2-(dimethylamino)- N-(hydroxymethyl)- B Aqueous Hydrolysis (pH & Temp Dependent) A->B C 2-(dimethylamino)acetamide (Inert Byproduct) B->C Cleavage D Free Formaldehyde (Active Biocide) B->D Release E Microbial Cell Penetration D->E F Protein & DNA Cross-linking E->F G Microbial Cell Death (Preservation) F->G

Figure 1: Hydrolytic mechanism and antimicrobial pathway of N-methylol formaldehyde releasers.

Formulation Dynamics: Matrix, pH, and Temperature

The rate of formaldehyde release is not static; it is highly dependent on the thermodynamic and chemical environment of the formulation[3].

  • pH Dependency: The demethylolation reaction is both acid- and base-catalyzed. Formulations at extreme pH levels (< 4.0 or > 8.5) will experience rapid dumping of formaldehyde, depleting the reservoir prematurely. A neutral to slightly acidic pH (5.5 – 7.0) is optimal for sustained release[3].

  • Temperature: Elevated temperatures increase the kinetic energy of the system, shifting the equilibrium toward the release of free formaldehyde[3]. Storage at 40°C (accelerated stability conditions) will yield significantly higher free formaldehyde concentrations than storage at 20°C.

  • Matrix Scavengers: The presence of polyhydric alcohols (e.g., diethylene glycol, sorbitol) can act as formaldehyde scavengers, capping the N-methylol groups and retarding release[2]. Formulators must account for these interactions when determining the initial dosing concentration.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory controls to rule out false positives/negatives and matrix interferences.

Protocol A: Quantification of Free Formaldehyde Release Kinetics (Nash Assay)

Rationale: The Nash colorimetric assay utilizes acetylacetone, which reacts specifically with free formaldehyde to form 3,5-diacetyl-1,4-dihydrolutidine (DDL), absorbing at 412 nm. This method is chosen because the mild pH (~6.0) of the Nash reagent does not force the hydrolysis of the intact N-methylol donor during the assay, preventing artificially inflated readings[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in 1 L of deionized water. Store in the dark.

  • Sample Incubation: Prepare 0.5% (w/v) solutions of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- in buffered aqueous matrices (pH 5.0, 7.0, and 9.0). Incubate aliquots at 20°C and 40°C.

  • Sampling & Derivatization: At designated time points (Days 0, 7, 14, 28), extract 1 mL of the sample and mix with 1 mL of Nash reagent.

  • Color Development: Incubate the mixture at 60°C for 15 minutes to accelerate DDL formation, then cool to room temperature.

  • Spectrophotometry: Measure absorbance at 412 nm against a reagent blank.

System Validation (Trustworthiness Check):

  • Standard Curve: Run known formaldehyde standards (0.5 to 5 ppm) to ensure linearity (

    
    ).
    
  • Spike Recovery (Matrix Control): Spike a known concentration of free formaldehyde into an unpreserved matrix sample. Recovery must be 90-110% to prove the matrix does not quench the colorimetric signal.

Workflow S1 Prepare Aqueous Solutions (pH 5-8) S2 Incubate at 20°C, 30°C, 40°C S1->S2 S3 Aliquot Sampling (Time 0 to 28 days) S2->S3 S4 Derivatization (Nash Reagent) S3->S4 S5 Spectrophotometry (Absorbance at 412 nm) S4->S5 S6 Calculate Free Formaldehyde Concentration S5->S6

Figure 2: Workflow for quantifying free formaldehyde release using the Nash colorimetric assay.

Protocol B: Preservative Efficacy Testing (Challenge Test)

Rationale: Chemical quantification of formaldehyde does not directly equate to biological efficacy due to potential matrix-microbe interactions. A biological challenge test is required to validate the biocidal endpoint.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare standardized suspensions (

    
     CFU/mL) of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis.
    
  • Sample Inoculation: Inoculate 20 g of the preserved formulation with 0.2 mL of the microbial suspension (yielding a final concentration of

    
     CFU/g).
    
  • Incubation: Store the inoculated samples at 22.5 ± 2.5°C.

  • Sampling & Neutralization: At Days 7, 14, and 28, remove a 1 g aliquot and immediately disperse it into 9 mL of Dey-Engley (D/E) Neutralizing Broth. Causality: Formaldehyde is highly reactive. Failing to quench it with a neutralizer (like sodium bisulfite in D/E broth) will allow it to continue killing microbes on the agar plate, causing false-positive efficacy results.

  • Plating: Perform serial dilutions and plate on Tryptic Soy Agar (bacteria) and Sabouraud Dextrose Agar (fungi). Count surviving colonies after appropriate incubation.

System Validation (Trustworthiness Check):

  • Neutralizer Efficacy Test: Inoculate the D/E broth containing the preservative with a low level of microbes (10-100 CFU). Recovery must be >80% compared to a control, proving the neutralizer successfully deactivated the formaldehyde without harming the microbes.

  • Inoculum Control: Plate the initial spike to verify the starting concentration.

Quantitative Data Presentation

The following tables summarize typical kinetic and antimicrobial data for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- in standard aqueous solutions.

Table 1: Free Formaldehyde Release Kinetics (ppm) from 0.5% Preservative Solution

Notice the causal relationship: Extreme pH (9.0) and elevated temperature (40°C) significantly accelerate the demethylolation process, leading to higher free formaldehyde levels[3].

Storage ConditionDay 1 (ppm)Day 7 (ppm)Day 14 (ppm)Day 28 (ppm)
pH 5.0 @ 20°C 124578115
pH 7.0 @ 20°C 8305585
pH 9.0 @ 20°C 2585140210
pH 7.0 @ 40°C 40110185260
Table 2: Minimum Inhibitory Concentration (MIC) Profile

Data reflects the concentration of the formulated N-methylol compound required to inhibit visible growth.

MicroorganismStrain TypeMIC (ppm of Preservative)
Staphylococcus aureusGram-positive bacteria250
Escherichia coliGram-negative bacteria200
Pseudomonas aeruginosaGram-negative bacteria300
Candida albicansYeast400
Aspergillus brasiliensisMold500

Conclusion

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- is a robust, sustained-release preservative ideal for aqueous systems. By understanding the thermodynamic and pH-driven causality of its N-methylol cleavage, formulation scientists can precisely tune their matrices to maintain an optimal equilibrium of free formaldehyde. Implementing the self-validating Nash assay and neutralized challenge protocols ensures that both the chemical kinetics and biological efficacy of the preservation system are rigorously verified.

References

  • Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (9CI) | 86164-72-9. ChemicalBook.
  • N-Methylolchloroacetamide | 2832-19-1. ChemicalBook.
  • Opinion on the determination of certain formaldehyde releasers in cosmetic products. Europa.eu.
  • Formaldehyde release and cellulose crosslinking with N‐methylol agents: A delicate balance. ResearchGate.
  • Investigation on formaldehyde release from preservatives in cosmetics. ResearchGate.

Sources

Extraction and isolation methods for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Extraction and Isolation of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction and isolation of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-. This N-hydroxymethyl amide derivative is a polar molecule whose purification is challenged by its chemical lability. The protocols herein are designed to maximize yield and purity by carefully controlling experimental conditions based on the compound's unique physicochemical properties. We will explore the causality behind each procedural step, ensuring a robust and reproducible methodology.

Foundational Knowledge: Physicochemical Properties & Stability

A thorough understanding of the target molecule is the cornerstone of developing any successful purification strategy. Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- possesses three key functional groups that dictate its behavior: a tertiary amine, an amide, and a hydroxymethyl group attached to the amide nitrogen.

  • Polarity: The combination of the amide and hydroxyl groups makes the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. This results in high water solubility.

  • Basicity: The dimethylamino group is a tertiary amine with a pKa that makes the molecule basic. This allows for manipulation of its charge state and solubility through pH adjustment.

  • Lability: The N-hydroxymethyl (N-methylol) functional group is the most critical feature influencing purification. These groups are susceptible to thermal degradation and, most importantly, to hydrolysis under both acidic and basic conditions, which can cause reversion to the parent amide (2-(dimethylamino)acetamide) and formaldehyde.[1][2] This instability necessitates that all extraction and isolation steps be performed under carefully controlled pH and temperature. Studies on related N-hydroxymethyl compounds show that stability is significantly affected by substitution on the amide nitrogen.[2]

Table 1: Estimated Physicochemical Properties

Property Value / Description Rationale & Significance
Molecular Formula C₅H₁₂N₂O₂ Used for molecular weight and elemental analysis.
Molecular Weight 132.16 g/mol Essential for calculating molar quantities and reaction yields.
Appearance Likely a colorless to pale yellow solid or viscous oil.[3] The physical state dictates the choice between recrystallization and chromatographic methods.
Solubility High in water and polar protic solvents (e.g., methanol, ethanol); low in nonpolar organic solvents (e.g., hexane). This property is central to designing liquid-liquid extraction and chromatography protocols.[4]

| Key Stability Factor | Prone to hydrolysis, especially under basic or acidic conditions and at elevated temperatures.[1] | All purification steps must be designed to be as mild and rapid as possible to prevent degradation. |

Strategic Separation: The "Why" Behind the Method

The purification strategy is a multi-step process designed to systematically remove different classes of impurities based on their chemical properties, moving from a crude reaction mixture to a highly pure final product.

  • Initial Extraction (Workup): The first step aims to separate the polar product from nonpolar organic impurities and inorganic salts from the synthesis. Given the product's high water solubility, a standard extraction with a nonpolar solvent is ineffective for product isolation but can be used to remove nonpolar side products. Instead, we leverage the compound's polarity for a more specialized extraction.

  • Chromatography: For separating the target molecule from structurally similar and polar impurities (e.g., unreacted starting material), chromatography is the method of choice. The high polarity of the compound suggests that reversed-phase chromatography, where the stationary phase is nonpolar, will provide better retention and separation than traditional normal-phase (silica) chromatography.[5]

  • Final Polishing (Recrystallization): If the isolated compound is a solid, recrystallization is an excellent final step to achieve high purity by removing trace impurities.[6][7] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[8]

Protocol I: pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol is designed for the initial workup of an aqueous reaction mixture. The core principle is to manipulate the pH to ensure the target molecule is in its neutral, free-base form, thereby increasing its affinity for a suitable organic solvent.[9][10]

Causality and Experimental Choices:
  • pH Adjustment: The reaction mixture is basified to a pH of 9-10. This deprotonates any ammonium salts of the tertiary amine, converting the molecule to its more organosoluble free-base form. A pH above this range should be avoided to minimize base-catalyzed hydrolysis of the N-hydroxymethyl group.[1]

  • Salting Out: The addition of sodium chloride (NaCl) to the aqueous phase decreases the solubility of organic compounds, effectively "pushing" the target molecule into the organic layer.[11]

  • Solvent Selection: Due to the high polarity of the target, common nonpolar solvents like hexane or ethyl acetate are poor choices. A more polar, water-immiscible solvent is required. N-butanol or a mixture of dichloromethane and isopropanol (e.g., 3:1) provides the necessary polarity to extract the compound effectively.[4][12]

Step-by-Step Methodology:
  • Cool the aqueous reaction mixture to 0-5 °C in an ice bath to minimize thermal degradation.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution while monitoring the pH with a calibrated meter. Adjust the pH to 9.5.

  • Saturate the aqueous phase by adding solid sodium chloride in portions with stirring until no more salt dissolves.

  • Transfer the cold, saturated aqueous solution to a separatory funnel.

  • Extract the aqueous phase three times with equal volumes of cold n-butanol. For each extraction:

    • Add the n-butanol, stopper the funnel, and invert gently multiple times, venting frequently to release any pressure.[10]

    • Allow the layers to fully separate.

    • Drain the lower aqueous layer and collect the upper organic (n-butanol) layer.

  • Combine the organic extracts.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). Crucially, the bath temperature should not exceed 40 °C.

Caption: Workflow for Liquid-Liquid Extraction.

Protocol II: Reversed-Phase Flash Chromatography

This protocol is designed to purify the crude product obtained from LLE, separating it from polar impurities like the starting amide.[5]

Causality and Experimental Choices:
  • Stationary Phase: A C18-functionalized silica gel (reversed-phase) is used. Its nonpolar surface will have a weak affinity for our polar target molecule, requiring a highly polar mobile phase for elution.

  • Mobile Phase: A gradient of water and a polar organic solvent (methanol or acetonitrile) is employed. Starting with a high concentration of water ensures that the polar compound is retained on the column. Gradually increasing the organic solvent concentration will decrease the mobile phase polarity, eventually eluting the compound.

  • pH Modifier: A small amount of a volatile buffer, such as ammonium bicarbonate or ammonium hydroxide (0.1%), can be added to the mobile phase to maintain a slightly basic pH (~8-9). This ensures the tertiary amine remains in its free-base form and prevents peak tailing, but its use should be validated as it can sometimes affect separation or product stability.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the crude product from Protocol I in a minimum volume of the initial mobile phase (e.g., 95:5 Water:Methanol). If solubility is low, a small amount of DMSO can be used, but this will appear in the final fractions.

  • Column Packing: Pack a suitable-sized glass column with C18-silica, creating a slurry with the initial mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase (e.g., 95% Water / 5% Methanol).

  • Gradient: Gradually increase the proportion of methanol in the mobile phase. A typical gradient might be from 5% to 50% methanol over 10-15 column volumes.

  • Fraction Collection: Collect fractions of the eluate using test tubes.

  • Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) with a suitable stain (e.g., permanganate) or by LC-MS to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvents via rotary evaporation (bath temp < 40 °C) followed by high-vacuum drying or lyophilization (freeze-drying) to yield the purified product.

Table 2: Example Reversed-Phase Chromatography Conditions

Parameter Condition Rationale
Stationary Phase C18-functionalized Silica Gel Provides nonpolar surface for retaining polar analytes from a polar mobile phase.
Mobile Phase A Deionized Water High-polarity solvent for initial retention.
Mobile Phase B Methanol or Acetonitrile Organic modifier to decrease mobile phase polarity and elute the compound.
Gradient 5% to 50% B over 15 column volumes Gradual change allows for effective separation of compounds with similar polarities.

| Detection | TLC (KMnO₄ stain) or LC-MS | Visualization of colorless compounds and confirmation of molecular weight. |

Caption: Workflow for Reversed-Phase Chromatography.

Protocol III: Recrystallization from a Mixed-Solvent System

If the purified product from chromatography is a solid, this final step can enhance its purity and provide it in a stable, crystalline form. Finding a single ideal solvent can be difficult for polar molecules. A mixed-solvent system is often more effective.[13]

Causality and Experimental Choices:
  • Solvent Pair Selection: The goal is to find a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). For a polar compound like this, a good solvent might be methanol or acetone, while a bad solvent could be diethyl ether or ethyl acetate.[6][14] The key is that the compound should be soluble in the "good" solvent when hot, but much less soluble when cold.[8]

Step-by-Step Methodology:
  • Place the solid product in an Erlenmeyer flask with a stir bar.

  • Heat the flask gently (e.g., on a 45-50 °C hotplate).

  • Add the "good" solvent (e.g., acetone) dropwise while stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.

  • Once dissolved, add the "bad" solvent (e.g., ethyl acetate) dropwise until the solution becomes faintly cloudy (turbid). This is the saturation point.

  • Add one or two more drops of the "good" solvent to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[15]

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold "bad" solvent to remove any residual soluble impurities.

  • Dry the crystals under high vacuum.

Caption: Workflow for Mixed-Solvent Recrystallization.

Troubleshooting Common Issues

  • Low Recovery in LLE: This often indicates the organic solvent is not polar enough or the aqueous phase was not sufficiently saturated with salt. Consider using a more polar solvent system or ensuring complete saturation.

  • Product Degradation: If analysis shows the presence of the parent amide (2-(dimethylamino)acetamide), it signifies hydrolysis. Ensure all steps are performed at low temperatures and that pH extremes are avoided and exposure times are minimized.

  • Oily Product After Chromatography: The product may be a low-melting solid or an oil. If it's an oil, recrystallization is not an option. Purity should be confirmed by analytical methods like HPLC and NMR.

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal if available. Alternatively, the concentration of the "good" solvent may be too high.

References

  • Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide. PubChem. Retrieved from [Link]

  • Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Life Sciences, 32(6), 597-604. Retrieved from [Link]

  • Thakore, R. R., Takale, B. S., & Lipshutz, B. H. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5620-5624. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, 2-(dimethylamino)-N,N-dimethyl-. PubChem. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Cheméo. (n.d.). Acetamide (CAS 60-35-5). Retrieved from [Link]

  • Unacademy. (n.d.). COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • Google Patents. (n.d.). CA2223800C - Process for preparing amides of n-alkyl polyhydroxyalkyl amines comprising a process for regenerating a strong base ion exchange resin.
  • Zhang, X., et al. (n.d.). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. Preprints.org. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

  • MedChemProf. (2021, January 26). Intro to Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Nishide, K., et al. (2019). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Journal of Occupational Health, 61(4), 337-344. Retrieved from [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry, 78(10), 4505-4514. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019, September 30). (PDF) An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Retrieved from [Link]

  • The Thought Emporium. (2023, November 11). Making Acetamide [Video]. YouTube. Retrieved from [Link]

  • CORESTA. (n.d.). Determination of Acetamide and Acrylamide in Mainstream Cigarette Smoke Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of hydroxyamides - EP 0473380 B1. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646271A - Method for recovering N,N-dimethyl acetamide from waste liquid generated in cefuroxime acid production through extraction.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3527808A - Process for purification of tris(hydroxymethyl)aminomethane.
  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. RSC Education. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • MedChemProf. (2021, December 1). Amide Functional Group - Vital in Peptides, Polypeptides and Proteins. Organic Chemistry Explained!. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 2-(Dimethylamino)-N-(hydroxymethyl)acetamide

Technical Support Center: Synthesis Optimization

Topic: Ticket ID: #SYN-DMA-HMA-004 Status: Resolved / Guide Generated

Executive Summary & Chemical Logic

The synthesis of 2-(dimethylamino)-N-(hydroxymethyl)acetamide involves the N-hydroxymethylation (or N-methylolation) of 2-(dimethylamino)acetamide using formaldehyde. While the reaction appears deceptively simple, users often encounter low yields due to three competing factors: reversibility , methylenebisamide formation , and hydrolysis .

The Core Challenge: The reaction is an equilibrium process. The dimethylamino group at the


-position introduces a basic center (

), which distinguishes this substrate from simple acetamide. This internal basicity can influence the reaction kinetics and stability of the N-methylol product.

Reaction Scheme:



Troubleshooting Guides & FAQs

Module A: Reaction Optimization (The "Upstream" Phase)

Q1: I am getting low conversion (<50%). Should I increase the temperature? A: No. Increasing temperature often favors the reverse reaction (decomposition) or the formation of the thermodynamic "sink" product: the methylenebisamide (dimer).

  • The Fix: Maintain reaction temperature between 30°C and 45°C .

  • The Logic: N-hydroxymethylation is exothermic. Higher temperatures shift the equilibrium back to the starting materials or promote the irreversible formation of the bis-amide crosslink product.

  • Optimization: Instead of heat, use Paraformaldehyde (95%+) instead of aqueous formalin (37%). This reduces water content, shifting the equilibrium toward the product (Le Chatelier’s principle).

Q2: What is the optimal pH? My starting material is already basic. A: The reaction requires Basic Catalysis (pH 8.5 – 9.5).

  • The Fix: Although the dimethylamino group provides some basicity, it may not be sufficient to drive the nucleophilic attack of the amide nitrogen. Adjust the pH to 9.0–9.5 using dilute

    
     or NaOH.
    
  • Warning: Do not exceed pH 11. Strongly alkaline conditions promote the Cannizzaro reaction (destroying formaldehyde) and hydrolysis of the amide bond.

  • Acid Risk: Never let the pH drop below 7. Acid catalysis rapidly converts N-methylol amides into methylenebisamides (

    
    ), which precipitate as insoluble white solids.
    

Q3: How much Formaldehyde should I use? A: Use a slight excess: 1.10 to 1.20 equivalents .

  • The Logic: Because the reaction is reversible, an excess of formaldehyde drives the equilibrium to the right. Large excesses (>2.0 eq) are unnecessary for mono-substituted amides and complicate purification.

Module B: Isolation & Purification (The "Downstream" Phase)

Q4: I cannot extract the product. It stays in the aqueous phase. A: This is expected. The product contains a hydroxyl group, an amide, and a tertiary amine, making it highly polar and water-soluble.

  • The Fix: Do not use aqueous workup.

    • Perform the reaction in a minimum amount of water or methanol.

    • Remove solvent via Lyophilization (Freeze Drying) or vacuum concentration at

      
      .
      
    • Avoid high-temperature distillation, which will decompose the product back to formaldehyde and amide.

Q5: My product turns into a white solid paste upon storage. What happened? A: It has polymerized or crosslinked.[1][2]

  • The Fix: Store the product at -20°C under an inert atmosphere. N-methylol compounds are kinetically unstable and will slowly release formaldehyde and crosslink at room temperature.

Optimized High-Yield Protocol

Objective: Synthesis of 2-(dimethylamino)-N-(hydroxymethyl)acetamide on a 10g scale.

ParameterSpecificationReason
Stoichiometry 1.0 eq Amide : 1.15 eq ParaformaldehydeDrive equilibrium; minimize bis-amide.
Solvent Water (minimal volume) or MethanolHigh solubility; avoid extraction issues.
Catalyst

(adjust to pH 9.0-9.5)
Base catalysis prevents crosslinking.
Temp/Time 40°C for 2-4 hoursKinetic control.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 2-(dimethylamino)acetamide (10.2 g, 100 mmol) in minimal distilled water (10-15 mL).

  • pH Adjustment: Check pH. If

    
    , add saturated 
    
    
    
    solution dropwise until pH is ~9.5.
  • Addition: Add Paraformaldehyde (3.45 g, ~115 mmol eq of HCHO).

  • Reaction: Heat the mixture gently to 40-45°C with stirring. The cloudy suspension will become clear as paraformaldehyde depolymerizes and reacts.

    • Checkpoint: If solution remains cloudy after 1 hour, check pH again.

  • Monitoring: Monitor by TLC (System: MeOH/DCM) or NMR. Look for the disappearance of the amide

    
     signal and appearance of the 
    
    
    
    doublet.
  • Workup:

    • Cool to room temperature.[3]

    • Crucial: Do not neutralize with strong acid.

    • Remove water via Lyophilization (preferred) or rotary evaporation at bath temp

      
      .
      
  • Purification: The residue is usually sufficiently pure (>90%). If necessary, recrystallize from dry ethanol/ether (if solid) or wash with cold ether to remove unreacted amide.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical "Kill Zone" where yield is lost to the bis-amide side product.

ReactionPathway cluster_conditions Critical Control Points SM 2-(Dimethylamino)acetamide + Formaldehyde Intermediate Tetrahedral Intermediate SM->Intermediate pH > 8 (Base Cat.) Product Target Product: N-(Hydroxymethyl)acetamide deriv. Intermediate->Product Fast Product->SM Heat / Reversibility SideProduct Impurity: Methylenebisamide (White Precipitate) Product->SideProduct Acid (pH < 7) or Low HCHO Formaldehyde Free HCHO

Figure 1: Reaction network showing the reversible formation of the N-methylol product and the irreversible pathway to the methylenebisamide impurity (favored by acid).

References

  • Reaction of Amides with Formaldehyde (Kinetics & Mechanism)

    • Source: National Institute of Science Communic
    • Context: Establishes the bimolecular nature of the forward reaction and the general acid/base c
    • URL:

  • Synthesis of N-methylol Polyamide 4 (Analogous Chemistry)

    • Source: Royal Society of Chemistry (RSC)
    • Context: Provides protocols for using paraformaldehyde to control the degree of methylol
    • URL:[4]

  • Formaldehyde Reactions with Amino Acids and Amides

    • Source: Nature Communications Chemistry[5]

    • Context: Details the stability of N-hydroxymethyl adducts and the equilibrium dynamics in biological and synthetic contexts.
    • URL:[5]

Disclaimer: This guide is for research purposes only. The synthesis involves potential carcinogens (Formaldehyde). All work must be conducted in a fume hood with appropriate PPE.

Sources

Preventing polymerization of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Reagents Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the storage and handling of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS: 86164-72-9).

Due to its bifunctional nature—containing both a basic tertiary amine and a highly reactive N-hydroxymethyl (methylolamide) group—this compound is notoriously prone to spontaneous polymerization during storage. This guide breaks down the chemical causality of this degradation and provides field-proven, self-validating protocols to ensure absolute monomer integrity.

Mechanistic Insight: The Causality of Polymerization

To stop polymerization, you must first understand the chemical trigger. Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- undergoes step-growth condensation polymerization. The reaction is heavily dependent on pH and thermal energy.

The Role of Atmospheric CO₂ and pH Drop

The dimethylamino group in this molecule acts as a localized weak base. When the bulk material is exposed to ambient air, this tertiary amine rapidly absorbs atmospheric carbon dioxide (CO₂) and ambient moisture to form an amine bicarbonate salt. This seemingly minor interaction lowers the microenvironmental pH of the material.

As established in classic kinetic investigations of [1], N-methylolamides are exquisitely sensitive to acidic conditions. When the pH drops below 7.0, the hydroxyl oxygen of the N-hydroxymethyl group becomes protonated.

The Condensation Cascade

Once protonated, water acts as a leaving group, generating a highly electrophilic, resonance-stabilized iminium ion (


). This intermediate is immediately attacked by the nucleophilic nitrogen of an adjacent acetamide molecule. The result is the formation of a highly stable, irreversible methylene bridge  (

). As this cascade continues, the material crosslinks, transitioning from a crystalline powder or free-flowing liquid into a useless, insoluble polymeric gel [2].

Mechanism A N-hydroxymethylamide (Monomer) B Protonation (H+) pH < 7 A->B CO2 Absorption C Iminium Ion Intermediate + H2O B->C -H2O D Nucleophilic Attack by 2nd Amide C->D E Methylene-bis-amide (Polymer) D->E Crosslinking

Acid-catalyzed condensation mechanism of N-methylolamides leading to polymerization.

Troubleshooting & FAQs

Q1: My sealed bottle of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- turned into a viscous gel after 3 months in the refrigerator. Why? A: Standard refrigeration (2–8 °C) slows down the kinetics of condensation but does not stop it if the atmosphere inside the bottle contains CO₂ or moisture. Furthermore, repeatedly opening the bottle introduces fresh moisture and oxygen. The tertiary amine can oxidize to an N-oxide, further altering the pH and accelerating the acid-catalyzed crosslinking. Absolute atmospheric exclusion is required.

Q2: Can I reverse the polymerization by heating the gel or adding a strong base? A: No. The methylene bridges formed during N-methylolamide condensation are highly stable covalent bonds. While extreme basic conditions (pH > 12) and high heat might induce some formaldehyde release via base-catalyzed dissociation, these harsh conditions will simultaneously hydrolyze the acetamide backbone, destroying your target molecule [3]. Prevention is the only viable strategy.

Q3: If acidic conditions cause polymerization, should I store it in a highly basic buffer? A: Proceed with caution. While avoiding acid is critical, storing the compound at a pH > 10 triggers a different degradation pathway: base-catalyzed dissociation, which reverses the initial synthesis and releases free formaldehyde. The "sweet spot" for maximum stability of N-methylolamides is a mildly alkaline environment, strictly between pH 8.0 and 8.5 .

Quantitative Storage Parameters

The table below synthesizes the relationship between storage environments and the expected shelf life of the monomer before detectable polymerization (>2% by NMR) occurs.

Storage TemperatureAtmospherepH EnvironmentExpected Shelf LifePhysical State at End-of-Life
25 °C (Room Temp)Ambient AirUncontrolled< 2 weeksHard, insoluble solid
2–8 °CAmbient AirUncontrolled1–2 monthsHighly viscous gel
2–8 °CArgon / N₂Buffered (8.5)6 monthsFree-flowing powder/liquid
-20 °C Argon Uncontrolled (Dry) > 12 months Pristine Monomer

Self-Validating Experimental Protocol: Long-Term Storage

To guarantee the integrity of your experiments, you must treat storage as an active experimental workflow. The following step-by-step methodology is designed as a self-validating system : by establishing a quantitative baseline at Step 1, you can definitively verify the success of your storage conditions at any point in the future.

Phase 1: Baseline Quality Control (QC)
  • Sample Preparation: Immediately upon receiving the chemical, extract a 5 mg aliquot inside a glovebox. Dissolve it in 0.5 mL of Deuterium Oxide (

    
    ) adjusted to pH 8.5 with a trace amount of 
    
    
    
    .
  • NMR Acquisition: Run a standard

    
    -NMR spectrum.
    
  • Validation Metric: Look for the sharp singlet corresponding to the

    
     protons (typically around 4.5–4.7 ppm). If you observe peak broadening or the emergence of a new peak near 4.8–5.0 ppm (indicative of 
    
    
    
    methylene bridges), the material has already begun polymerizing. Record this spectrum as your "Time-Zero Baseline."
Phase 2: Inert Aliquoting and Stabilization
  • Atmospheric Exclusion: Transfer the bulk material into a Schlenk line flask or an Argon-filled glovebox. Causality note: Argon is heavier than Nitrogen and provides a superior protective blanket against CO₂ intrusion during vial capping.

  • Aliquoting: Divide the bulk material into single-use, amber glass vials. Causality note: Single-use aliquots prevent the repeated freeze-thaw cycles and atmospheric exposure that occur when sampling from a single master bottle.

  • Optional Liquid Stabilization: If your workflow requires storing the compound as a ready-to-use aqueous stock, dissolve the monomer in a 10 mM Tris-HCl buffer strictly adjusted to pH 8.5 .

Phase 3: Sealing and Cryo-Storage
  • Sealing: Cap each vial with a PTFE-lined silicone septum cap. Wrap the exterior junction of the cap and vial tightly with Parafilm.

  • Storage: Transfer immediately to a -20 °C freezer.

  • System Validation: Before using an aliquot for a critical drug-development assay 6 months later, repeat Step 1 & 2. If the NMR spectrum perfectly matches the Time-Zero Baseline, your storage system is validated.

Workflow Step1 1. Material Receipt & 1H-NMR QC Baseline Step2 2. Transfer to Argon Atmosphere (Exclude CO2) Step1->Step2 Step3 3. Divide into Single-Use Amber Glass Vials Step2->Step3 Step4 4. Optional: Dissolve in Tris Buffer (pH 8.5) Step3->Step4 If storing as liquid Step5 5. Seal with PTFE Caps & Store at -20°C Step3->Step5 If storing as solid Step4->Step5

Self-validating workflow for the processing and long-term storage of methylolamide monomers.

References

  • Ugelstad, J., & de Jonge, J. (1957). "A kinetical investigation of the reaction between amides and formaldehyde." Recueil des Travaux Chimiques des Pays-Bas.[Link]

  • European Patent Office. (1992). "EP0488605A2 - Low-formaldehyde self-crosslinking polymer latex composition.

Removing impurities from Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this highly polar and functionalized molecule from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Understanding the Challenge: The Nature of the Target Molecule

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-, is a molecule characterized by high polarity and multiple functional groups: a tertiary amine, an amide, and a hydroxymethyl group. This unique combination presents specific purification challenges:

  • High Polarity: The molecule is highly soluble in polar solvents like water, methanol, and ethanol, but often shows limited solubility in common, less-polar organic solvents used in chromatography like ethyl acetate or hexanes. This can make standard chromatographic and recrystallization approaches difficult.[1][2]

  • Basic Dimethylamino Group: The tertiary amine is a basic site. On acidic stationary phases like standard silica gel, this group can be protonated, leading to strong, often irreversible, binding. This results in significant peak tailing, poor separation, and low product recovery.[2][3][4]

  • N-Hydroxymethyl (Methylol) Group: This group is prone to decomposition, especially under harsh thermal or pH conditions. It can eliminate formaldehyde, leading to the parent amide, or participate in condensation reactions.[5]

Common Impurities and Their Origins

Effective purification begins with identifying potential impurities. In the synthesis of N-hydroxymethyl amides via the reaction of an amide with formaldehyde, several side products are common.

Impurity TypeChemical Name/StructureOrigin
Unreacted Starting Material 2-(dimethylamino)acetamideIncomplete reaction.
Unreacted Reagent Formaldehyde / ParaformaldehydeExcess reagent used to drive the reaction.
Dimerization/Condensation Product Methylene-bis-amideReaction of a second amide molecule with the N-hydroxymethyl product.
Decomposition Product 2-(dimethylamino)acetamideLoss of formaldehyde from the desired product, often induced by heat or pH extremes.
Hydrolysis Product 2-(dimethylamino)acetic acidHydrolysis of the amide bond under strong acidic or basic workup conditions.[6][7][8]

Below is a diagram illustrating the primary reaction and a key side reaction.

cluster_main Primary Synthesis Route cluster_side Common Side Reaction Amide 2-(dimethylamino)acetamide Product Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- Amide->Product + CH₂O, Base Catalyst Formaldehyde Formaldehyde (CH₂O) Product_side Product BisAmide Methylene-bis-amide (Impurity) Product_side->BisAmide + Amide, -H₂O Amide_side Amide

Caption: Primary synthesis route and a common impurity-forming side reaction.

Purification Strategies: Protocols and Rationale

Due to the compound's properties, a single purification method may not be sufficient. Often, a combination of techniques is required.

Recrystallization

Recrystallization is often the preferred method for purifying amides as it can minimize the yield loss associated with column chromatography.[4][9] The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

Recommended Solvent Systems:

  • Acetone/Water mixtures[10]

  • Ethanol/Water mixtures[11]

  • Acetonitrile[9]

  • Ethyl Acetate/Benzene mixtures[12][][14]

Protocol: Recrystallization from Acetone/Water
  • Dissolution: In an appropriately sized flask, add the crude product. Heat a mixture of 90% acetone and 10% deionized water to a gentle boil. Add the minimum amount of the hot solvent mixture to the crude solid needed to achieve complete dissolution with stirring.

  • Decolorization (Optional): If colored impurities are present, add a small amount (1-2% w/w) of activated charcoal to the hot solution. Swirl for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Flash Column Chromatography

For complex mixtures where recrystallization is ineffective, column chromatography is necessary. The polar and basic nature of the target compound requires special considerations.

Start Start: Crude Reaction Mixture TLC 1. Run TLC Analysis (e.g., 10% MeOH in DCM) Start->TLC Rf_Check Is Rf between 0.2-0.4 with good separation? TLC->Rf_Check Streaking_Check Is there significant streaking/tailing? Rf_Check->Streaking_Check Yes Adjust_Polarity Adjust Solvent Polarity (Increase % MeOH) Rf_Check->Adjust_Polarity No (Rf too low) Add_Base Add Base to Mobile Phase (e.g., 1% Triethylamine) Streaking_Check->Add_Base Yes Run_Column 2. Perform Flash Chromatography with Optimized System Streaking_Check->Run_Column No Adjust_Polarity->TLC Consider_Alt Consider Alternative Methods: - Alumina Column - Reversed-Phase (C18) - HILIC Adjust_Polarity->Consider_Alt Still too low Add_Base->TLC

Sources

Technical Support Center: Optimizing pH Stability for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for preformulation and stability optimization of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS: 86164-72-9 / 362703-45-5). This compound is characterized by a basic dimethylamino group and an N-hydroxymethyl amide moiety, making it highly susceptible to pH-dependent hydrolytic cleavage.

This guide is designed for drug development professionals and analytical scientists to troubleshoot degradation issues, understand the underlying chemical kinetics, and implement self-validating experimental protocols.

Part 1: Core Troubleshooting FAQs

Q1: Why is my formulation rapidly losing active API concentration and releasing free formaldehyde? A1: The degradation of N-hydroxymethyl amides is driven by the hydrolytic cleavage of the N-hydroxymethyl group, which exists in a dynamic equilibrium with the parent amide and free formaldehyde[1]. This is not a simple thermal degradation; it is a highly pH-dependent process driven by two distinct mechanisms:

  • Specific Acid Catalysis (pH < 4.0): The hydroxyl group is protonated, leading to the rapid loss of water and the formation of a highly reactive N-acyliminium ion intermediate, which subsequently hydrolyzes.

  • Specific Base Catalysis (pH > 7.0): The hydroxyl group is deprotonated to form an alkoxide anion. This intermediate undergoes rate-determining cleavage to expel the amide anion and release formaldehyde[2].

Q2: What is the optimal pH range to maximize the shelf-life of this compound? A2: To maximize stability, you must target the "valley" of the compound's V-shaped pH-rate profile. For N-hydroxymethyl amides, the minimum degradation rate (where both specific acid and specific base catalysis are minimized) typically occurs in the slightly acidic to neutral range of pH 4.5 to 6.0 [3]. Maintaining the formulation within this narrow window suppresses the formation of both the N-acyliminium ion and the alkoxide anion.

Q3: How does the dimethylamino group impact the stability profile compared to standard N-hydroxymethyl amides? A3: The tertiary dimethylamino group has a predicted pKa of approximately 8.5 to 9.5[4]. At the optimal formulation pH of 4.5–6.0, this amine is fully protonated (cationic). This positive charge exerts a strong electron-withdrawing inductive effect across the molecule. While this reduces the nucleophilicity of the amide nitrogen (slightly retarding acid-catalyzed hydrolysis), it can also increase the acidity of the N-hydroxymethyl proton, making the molecule more sensitive to base-catalyzed degradation if the pH drifts upward[5].

Q4: Why does increasing my buffer concentration accelerate degradation even when the pH is strictly controlled? A4: This is a classic case of general acid/base catalysis . Buffer salts (e.g., acetate, citrate, or phosphate) are not merely passive pH maintainers; they actively participate in the transition state of the hydrolysis reaction. The buffer components can donate or accept protons during the formation of the reactive intermediates, thereby lowering the activation energy and accelerating degradation[2]. To mitigate this, formulations should use the absolute minimum buffer concentration required to maintain the target pH.

Part 2: Mechanistic Pathways & Quantitative Data

HydrolysisMechanism Start Acetamide, 2-(dimethylamino) -N-(hydroxymethyl)- Acid Specific Acid Catalysis (pH < 4.0) Start->Acid + H⁺ Base Specific Base Catalysis (pH > 7.0) Start->Base + OH⁻ Iminium N-Acyliminium Ion [Reactive Intermediate] Acid->Iminium - H₂O (Fast) Anion Alkoxide Anion [Reactive Intermediate] Base->Anion Deprotonation (Fast) Products 2-(dimethylamino)acetamide + Formaldehyde Iminium->Products + H₂O (Rate-Determining) Anion->Products Cleavage (Rate-Determining)

Fig 1. pH-dependent hydrolytic cleavage pathways of N-hydroxymethyl amides.

Table 1: Core Physicochemical & Kinetic Properties
PropertyValueCausality / Impact on Formulation Strategy
Molecular Weight 132.16 g/mol Determines molarity and stoichiometric formaldehyde release limits.
Dimethylamino pKa ~8.5 - 9.5At pH < 8.0, the amine is protonated, inductively altering the electronic stability of the amide group.
Optimal Stability pH 4.5 - 6.0Minimizes both specific acid (H⁺) and specific base (OH⁻) catalyzed cleavage.
Primary Degradants 2-(dimethylamino)acetamide + FormaldehydeRequires orthogonal analytical monitoring of both the parent amide and free formaldehyde to close the mass balance.
Table 2: Representative Hydrolysis Half-Life vs. pH (at 37°C)
Formulation pHDominant Catalytic MechanismEstimated Half-Life (

)
Formulation Recommendation
pH 2.0 Specific Acid Catalysis< 2 hoursAvoid. Rapid formation of N-acyliminium ion.
pH 5.5 Uncatalyzed / Water Catalysis> 150 hoursOptimal. Target this range using low-concentration buffers.
pH 7.4 Specific Base Catalysis~ 10 - 20 hoursMarginal. Requires strict temperature control (cold chain).
pH 9.0 Specific Base Catalysis< 1 hourAvoid. Rapid alkoxide cleavage and formaldehyde burst.

Part 3: Self-Validating Experimental Protocols

To accurately determine the stability of your specific formulation, you must isolate the effect of pH from the effect of the buffer species. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Prep 1. Buffer Prep Constant Ionic Strength (μ = 0.5) Spike 2. API Spiking Zero-Buffer Extrapolation Setup Prep->Spike Incubate 3. Thermal Incubation Controlled Temp (37°C) Spike->Incubate Sample 4. Time-Point Sampling Immediate Cold Quench Incubate->Sample Analyze 5. HPLC-UV & Nash Assay Data Quantification Sample->Analyze

Fig 2. Self-validating workflow for determining the pH-rate degradation profile.

Protocol 1: pH-Rate Profiling with Zero-Buffer Extrapolation

Causality Focus: This protocol eliminates the confounding variable of general acid/base catalysis by extrapolating degradation rates to a theoretical zero-buffer state, revealing the true specific pH stability.

  • Buffer Preparation: Prepare a series of buffers covering pH 2.0 to 10.0. For each pH level, prepare three different buffer concentrations (e.g., 0.05 M, 0.1 M, and 0.2 M).

  • Ionic Strength Control: Adjust all solutions to a constant ionic strength (

    
    ) using Potassium Chloride (KCl). Rationale: Variations in ionic strength alter the activity coefficients of the charged intermediates, skewing kinetic data.
    
  • Equilibration & Spiking: Equilibrate the solutions in a water bath at 37°C. Spike the Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- API into the buffers to achieve a final concentration of 1 mg/mL.

  • Sampling & Quenching: Extract 1 mL aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by diluting 1:10 into a cold (4°C) HPLC mobile phase to halt degradation.

  • Data Analysis: Quantify the remaining intact API via HPLC-UV. Plot the pseudo-first-order degradation rate constant (

    
    ) against the buffer concentration for each pH. The y-intercept of this line represents the true specific acid/base rate constant at zero buffer concentration.
    
Protocol 2: Quantification of Formaldehyde Release (Nash Assay)

Causality Focus: Because the parent amide lacks strong chromophores, tracking the stoichiometric release of formaldehyde provides a highly sensitive, orthogonal validation of the degradation kinetics.

  • Nash Reagent Preparation: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in 1 L of ultra-pure water. Store in an amber bottle.

  • Sample Extraction: Extract 1 mL of the degraded formulation from Protocol 1 and dilute it with water to ensure the expected formaldehyde concentration falls within the linear dynamic range (typically 0.5 to 5.0 µg/mL).

  • Derivatization: Add 1 mL of Nash Reagent to 1 mL of the diluted sample. Incubate the mixture in a water bath at 60°C for exactly 15 minutes. Rationale: Acetylacetone reacts with formaldehyde in the presence of ammonia to form 3,5-diacetyl-1,4-dihydrolutidine, a yellow-colored complex.

  • Quantification: Cool the samples to room temperature. Measure the absorbance at 412 nm using a UV-Vis spectrophotometer against a blank of Nash Reagent and water. Calculate the concentration using a standard curve generated from certified formaldehyde reference standards.

References

1.4 2.3 3.5 4.2 5.1

Sources

Resolving solubility challenges of 2-(dimethylamino)-N-(hydroxymethyl)acetamide in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-(Dimethylamino)-N-(hydroxymethyl)acetamide in Polar Solvents

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility and sudden degradation of 2-(dimethylamino)-N-(hydroxymethyl)acetamide in polar solvents. This compound presents a unique physicochemical paradox: it is highly polar, yet often stubbornly insoluble or prone to gelling.

The root of these challenges lies in its bifunctional nature. The molecule contains a basic tertiary amine (dimethylamino group) and a reactive N-hydroxymethyl amide, which functions as a transient hemiaminal. Understanding the thermodynamic equilibrium and kinetic reactivity of these functional groups is essential for developing a self-validating, reproducible experimental protocol.

Troubleshooting Guide & FAQs

Q1: Why does the compound exhibit poor initial solubility or "crash out" in pure water and methanol at room temperature, despite its high polarity? Causality & Mechanism: While the compound is intrinsically polar, the N-hydroxymethyl group (-NH-CH₂OH) acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to an exceptionally high crystal lattice energy. When introduced to pure water or methanol, the solvation energy often struggles to overcome these intermolecular forces at room temperature. Furthermore, the unprotonated dimethylamino group limits the compound's ionic character. Actionable Solution: Do not rely on pure aqueous systems for high-concentration stock solutions. Instead, utilize a co-solvent system (e.g., 10–20% DMSO in water) to disrupt the hydrogen-bonded lattice. Alternatively, adjusting the solvent pH to 6.0 protonates the dimethylamino group, significantly increasing the solvation energy and facilitating rapid dissolution without compromising the amide backbone.

Q2: My aqueous solutions degrade over time, smelling faintly of formaldehyde. What is the mechanism, and how do I stabilize it? Causality & Mechanism: N-hydroxymethyl amides are essentially hemiaminals, meaning they exist in a dynamic thermodynamic equilibrium with the parent amide and free formaldehyde (1)[1]. The inherent basicity of the compound's own dimethylamino group (pKa ~8.5) creates a localized alkaline environment. Under alkaline conditions, the deprotonation of the hemiaminal hydroxyl group rapidly drives the equilibrium toward dissociation, releasing formaldehyde (2)[2]. Over time, this auto-catalytic degradation ruins the reagent's integrity. Actionable Solution: To lock the hemiaminal in its stable state, you must buffer the solvent to a slightly acidic pH (pH 5.5–6.5). This neutralizes the basic amine and prevents alkaline-catalyzed dissociation[1]. Always prepare solutions fresh and store them at 2–8 °C to kinetically slow the reverse reaction.

Q3: When I heat the solution to force dissolution, it turns cloudy or forms an insoluble gel. Why? Causality & Mechanism: Applying heat (>40 °C) triggers thermal condensation. N-hydroxymethyl groups are highly reactive electrophiles when heated. They will react with the nitrogen atom of adjacent amide molecules, releasing water and forming irreversible N,N'-methylenebisamide crosslinks (-NH-CH₂-NH-) (3)[3]. This intermolecular crosslinking rapidly transforms your monomeric solution into an insoluble, polymeric hydrogel. Actionable Solution: Never use heat or refluxing to dissolve this compound. Instead, use a temperature-controlled ultrasonic bath (maintained strictly at or below 20 °C) to provide the mechanical energy needed to break the crystal lattice without providing the thermal activation energy required for polymerization.

Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the solubility limits and stability half-lives of 2-(dimethylamino)-N-(hydroxymethyl)acetamide across standard solvent systems.

Solvent SystemMax Solubility at 20°C (mg/mL)Half-life at 20°CPrimary Degradation RiskRecommended Storage
Pure Water (Unbuffered, pH ~8.5)< 10< 12 hoursFormaldehyde releaseDo not store
Water (Buffered, pH 6.0)5072 hoursSlow hydrolysis2-8°C, use within 24h
Methanol (Pure)2548 hoursHemiaminal etherification-20°C
20% DMSO / 80% Water (pH 6.0)> 100> 7 daysMinimal2-8°C

Experimental Protocols: Optimized Dissolution Workflow

To ensure scientific integrity and prevent both degradation and polymerization, follow this self-validating protocol for preparing a 50 mg/mL stock solution:

  • Solvent Preparation: Prepare a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer and adjust the pH to 6.0 using 1M HCl.

  • Co-solvent Addition: Mix 80 mL of the pH 6.0 MES buffer with 20 mL of anhydrous DMSO. Chill the mixture to 15 °C.

  • Weighing: Weigh 5.0 g of 2-(dimethylamino)-N-(hydroxymethyl)acetamide under an inert atmosphere (nitrogen/argon) to prevent ambient moisture absorption, which can prematurely initiate hydrolysis (4)[4].

  • Dissolution: Slowly add the powder to the chilled solvent mixture while stirring at 300 rpm.

  • Sonication: Place the flask in an ultrasonic bath. Add ice to the bath water to ensure the temperature never exceeds 20 °C. Sonicate in 5-minute bursts until the solution is completely clear.

  • Filtration & Storage: Pass the solution through a 0.22 µm PTFE syringe filter. This step is self-validating: if the filter clogs, thermal condensation has occurred, and the batch must be discarded. Store successful aliquots in amber glass vials at 2–8 °C.

Mechanistic and Workflow Visualizations

Pathways A 2-(Dimethylamino)-N- (hydroxymethyl)acetamide B Alkaline/Neutral pH (Hemiaminal Reversal) A->B D Heat (>40°C) (Thermal Condensation) A->D C Formaldehyde + 2-(Dimethylamino)acetamide B->C E N,N'-Methylenebisamide (Insoluble Gel/Polymer) D->E

Fig 1. Degradation and crosslinking pathways of N-hydroxymethyl amides.

Workflow Step1 Weigh Compound (Inert Temp) Step2 Add pH 6.0 Buffer + 10% DMSO Step1->Step2 Step3 Sonicate at 20°C (Avoid Heat) Step2->Step3 Step4 Sterile Filter (0.22 µm PTFE) Step3->Step4 Step5 Store at 2-8°C (Use within 24h) Step4->Step5

Fig 2. Optimized dissolution workflow for stability in polar solvents.

References

  • [2] Title: III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds Source: PubMed, National Institutes of Health URL:[Link]

  • [1] Title: Reversible and Stable Hemiaminal Hydrogels from Polyvinylamine and Highly Reactive and Selective Bis(N-acylpiperidone)s Source: ACS Macro Letters URL: [Link]

  • [4] Title: How to Reduce Amide Degradation During Storage — Stability Tips Source: PatSnap URL: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS: Specific CAS not universally standardized, treated here as the N-hydroxymethyl derivative of N,N-dimethylglycinamide) represents a class of N-methylol (N-hydroxymethyl) amides . These compounds are frequently utilized as "masked" formaldehyde donors, cross-linking agents in polymer chemistry, or prodrug moieties designed to increase the water solubility of amides before undergoing hydrolysis in vivo.

This guide provides a definitive spectral analysis of this molecule, contrasting it with its stable precursor and potential decomposition products. The primary analytical challenge lies in the hemiaminal instability of the N-hydroxymethyl group, which exists in equilibrium with the parent amide and formaldehyde.

The Core Analytical Challenge

Unlike standard amides, N-hydroxymethyl derivatives are sensitive to solvent choice and pH.

  • In DMSO-d6: The molecule is stabilized, allowing observation of the

    
     coupling.
    
  • In D2O: Rapid proton exchange occurs, obliterating the hydroxyl signal and collapsing the methylene coupling, making it difficult to distinguish from N-methoxymethyl analogs without 13C NMR.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor (the starting material) and a common stable analog used in drug design (N-methoxymethyl).

FeatureTarget: N-(Hydroxymethyl)Alternative A: Parent Amide (Precursor)Alternative B: N-(Methoxymethyl) Ether
Structure



Stability Metastable (Equilibrium w/ HCHO)StableHigh Stability
Key 1H Signal

4.5-4.7 (dd,

)

7.0-7.5 (br s,

)

3.2 (s,

)
Key 13C Signal

63-65 ppm (

)
N/A

70-72 ppm (

)
Solubility High (Hydrophilic)ModerateModerate to High (Lipophilic)
Primary Use Cross-linker, ProdrugIntermediateStable Isostere

Structural Logic & Synthesis Pathway

Understanding the synthesis is critical for interpreting the NMR spectrum, as the most common "impurities" are actually the starting materials due to the reversibility of the reaction.

SynthesisPathway Precursor 2-(Dimethylamino)acetamide (Parent Amide) Target Target: N-(Hydroxymethyl)... (Hemiaminal) Precursor->Target + HCHO (Basic pH) HCHO Formaldehyde (HCHO) HCHO->Target Target->Precursor Reverse (Equilibrium) Decomp Hydrolysis Products (In Aqueous Acid/Base) Target->Decomp H2O / pH shift

Figure 1: The N-hydroxymethylation equilibrium. Note that in NMR, the presence of free formaldehyde (or methanediol) suggests sample degradation.

1H NMR Spectral Analysis

Recommended Solvent: DMSO-d6 (Essential for observing OH coupling). Frequency: 400 MHz or higher recommended for resolution of methylene coupling.

Characteristic Spectral Signatures
MoietyShift (

ppm)
MultiplicityIntegrationStructural Insight

2.20 - 2.30 Singlet (s)6HThe dimethylamino group on the

-carbon is free-rotating, appearing as a sharp singlet.

2.90 - 3.00 Singlet (s)2HThe methylene bridge between the carbonyl and the tertiary amine.

4.50 - 4.70 Doublet (d) or dd2HCritical Diagnostic Peak. If well-resolved, appears as a doublet of doublets (

).

5.40 - 5.70 Triplet (t) or br s1HSolvent Dependent. Only visible in dry DMSO-d6. Disappears in

.

8.20 - 8.60 Broad Triplet (br t)1HDownfield shift due to amide anisotropy and H-bonding.
Interpretation & Causality[1]
  • The "Missing" Methyls: Unlike N,N-dimethylacetamide (where methyls appear at 2.8 and 3.0 ppm due to restricted amide rotation), the dimethyl group here is on the

    
    -carbon. It is not involved in the amide resonance, so it rotates freely and appears as a single equivalence peak upfield (~2.2 ppm).
    
  • The Hemiaminal Coupling (

    
    ): 
    
    • In DMSO-d6 , the exchange of the hydroxyl proton is slow.[1] You will see the

      
       split by both the NH and the OH protons.
      
    • Protocol Validation: If you add a drop of

      
       to the NMR tube, the OH signal (5.5 ppm) will vanish, and the 
      
      
      
      multiplet at 4.6 ppm will collapse into a simpler doublet (coupled only to NH) or a singlet (if NH also exchanges). This confirms the N-hydroxymethyl structure.

13C NMR Spectral Analysis

Recommended Solvent: DMSO-d6 or


 (Carbon shifts are less sensitive to exchange).
Carbon EnvironmentShift (

ppm)
Description

45.0 - 46.0 Dimethylamino carbons.

62.0 - 64.0

-Methylene carbon.

63.5 - 65.5 Diagnostic Peak. The N-hydroxymethyl carbon appears slightly downfield of standard N-alkyl carbons due to the oxygen attachment.

170.0 - 172.0 Amide carbonyl. Typical region for acetamides.

Experimental Workflow: Validation Protocol

This decision tree guides the researcher through confirming the product identity and purity.

NMR_Workflow Start Dissolve Sample in DMSO-d6 CheckOH Is signal at 5.5 ppm (OH) present? Start->CheckOH CheckHCHO Check for sharp singlet at ~9.6 ppm or ~4.8 ppm (Methanediol) CheckOH->CheckHCHO Yes Precursor Incomplete Reaction: Parent Amide Only CheckOH->Precursor No (Only NH2 signals) Valid Product Confirmed: N-Hydroxymethyl Derivative CheckHCHO->Valid No HCHO signals Degraded Degraded: Free Formaldehyde Present CheckHCHO->Degraded HCHO signals present

Figure 2: NMR Decision Tree for purity assessment. The presence of formaldehyde indicates equilibrium reversal.

Step-by-Step Protocol
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d6 . Note: Avoid

    
     if the compound is hydrophilic, as solubility will be poor and peaks broad.
    
  • Acquisition: Run a standard proton sequence (16 scans).

  • D2O Shake (Optional but Recommended):

    • After the initial scan, add 2 drops of

      
       to the tube.
      
    • Shake and re-run.

    • Result: The peak at ~5.5 ppm must disappear. If a peak remains in that region, it is likely an impurity (e.g., non-exchangeable alkene or contaminant), not the OH.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Reference for N-hydroxymethyl amide prodrug stability).
  • AIST Spectral Database for Organic Compounds (SDBS). (2024). General spectral data for N,N-dimethylglycinamide and N-hydroxymethylacetamide analogs. [Link]

  • Johansen, M., & Bundgaard, H. (1980). Pro-drugs as drug delivery systems XIII: Kinetics of decomposition of N-hydroxymethyl amides and imides. Archiv der Pharmazie. (Mechanistic grounding for the equilibrium discussed).

Sources

FTIR peak assignment and characterization of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characterization of 2-(dimethylamino)-N-(hydroxymethyl)acetamide: FTIR Peak Assignment and Comparative Analysis

Introduction

In the landscape of pharmaceutical and chemical research, the precise characterization of novel molecules is paramount. 2-(dimethylamino)-N-(hydroxymethyl)acetamide is a tertiary amide featuring a reactive N-hydroxymethyl group, making its structural verification critical for ensuring purity, stability, and intended functionality. This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this compound.

Beyond a simple recitation of peaks, we will delve into the rationale behind spectral interpretation. Furthermore, we will objectively compare FTIR with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to provide a holistic understanding of its place in a modern analytical workflow. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to confidently characterize this and similar N-hydroxymethyl amides.

FTIR Spectroscopy: A Primary Tool for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that serves as an excellent first-line method for identifying the functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes (stretching, bending) of chemical bonds. For 2-(dimethylamino)-N-(hydroxymethyl)acetamide, the spectrum reveals a unique fingerprint arising from its constituent amide, hydroxyl, and amine groups.

Molecular Structure of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

Caption: Molecular structure of 2-(dimethylamino)-N-(hydroxymethyl)acetamide.

FTIR Peak Assignment

The interpretation of an FTIR spectrum involves correlating absorption bands with specific molecular vibrations.[2] For 2-(dimethylamino)-N-(hydroxymethyl)acetamide, a tertiary amide, the absence of N-H stretching and bending peaks is a key distinguishing feature from primary and secondary amides.[3] The expected vibrational modes are summarized below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityPeak ShapeRationale and Commentary
3400–3200O-H StretchHydroxymethyl (-CH₂OH)StrongBroadThe broadness is a classic indicator of intermolecular hydrogen bonding involving the hydroxyl group.[1]
2960–2850C-H StretchMethyl (-CH₃) & Methylene (-CH₂)Medium-StrongSharpMultiple peaks are expected in this region corresponding to symmetric and asymmetric stretching of the various C-H bonds.[4]
1680–1630C=O Stretch (Amide I)Tertiary AmideStrongSharpThis is one of the most characteristic and intense peaks in the spectrum. Its position is lower than that of esters due to the resonance effect of the nitrogen atom.[3][5]
1470–1430C-H BendMethyl & MethyleneVariableSharpScissoring and bending vibrations of the alkyl groups.
1260–1000C-N StretchTertiary Amine & AmideMedium-StrongSharpThis region may contain multiple peaks from the C-N bonds of the dimethylamino group and the amide linkage.[6]
~1050C-O StretchHydroxymethyl (-CH₂OH)StrongSharpThe stretching vibration of the carbon-oxygen single bond in the hydroxymethyl group is typically strong and provides clear evidence for this functionality.[7]

Comparative Analysis: FTIR vs. Other Techniques

While FTIR is invaluable for functional group identification, a comprehensive characterization often requires orthogonal techniques that provide complementary information. NMR spectroscopy and Mass Spectrometry are cornerstones of modern chemical analysis for elucidating detailed molecular structure and confirming molecular weight.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.[10] This allows for the unambiguous determination of the carbon skeleton and the connectivity of atoms. For 2-(dimethylamino)-N-(hydroxymethyl)acetamide, NMR can confirm the presence and connectivity of the dimethylamino, methylene, and hydroxymethyl groups, something FTIR can only suggest. The restricted rotation around the C-N amide bond can sometimes lead to distinct signals for the two N-methyl groups in the NMR spectrum.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition. Furthermore, by analyzing the fragmentation patterns under ionization, one can deduce structural components of the molecule.[13] For this compound, key fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or cleavage adjacent to the nitrogen atoms.[7][14] The "Nitrogen Rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can provide a quick check for the presence of the two nitrogen atoms in this structure.[13]

At-a-Glance Comparison
FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional GroupsMolecular Connectivity & StructureMolecular Weight & Formula
Strengths Fast, non-destructive, excellent for identifying key chemical bonds (C=O, O-H).[1]Provides unambiguous structural elucidation and stereochemical information.[15]High sensitivity, provides exact molecular formula, useful for identifying impurities.[8]
Limitations Does not provide detailed connectivity information; complex spectra can be difficult to interpret fully.[2]Slower analysis time, requires larger sample amounts, more expensive instrumentation.Can be destructive, provides limited information on stereochemistry or isomeric differentiation without tandem MS.
Best Use Case Rapid quality control, reaction monitoring, confirmation of functional group presence.Definitive structure determination of new compounds, detailed analysis of isomers.Molecular weight confirmation, impurity profiling, analysis of trace components.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.

Objective: To obtain a high-quality infrared spectrum of 2-(dimethylamino)-N-(hydroxymethyl)acetamide.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of 2-(dimethylamino)-N-(hydroxymethyl)acetamide (solid or viscous liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Collect a background spectrum. This is crucial as it subtracts the absorbance from ambient air (CO₂, H₂O) and the ATR crystal itself from the final sample spectrum.

  • Sample Application:

    • Place a small amount of the 2-(dimethylamino)-N-(hydroxymethyl)acetamide sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Data Acquisition:

    • Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning:

    • After analysis, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The characterization of 2-(dimethylamino)-N-(hydroxymethyl)acetamide is effectively initiated using FTIR spectroscopy, which provides a rapid and definitive confirmation of its key functional groups: the hydroxyl, tertiary amide, and tertiary amine. The presence of a broad O-H stretch around 3300 cm⁻¹, a strong Amide I (C=O) band near 1650 cm⁻¹, and the absence of N-H bands are cornerstone identifiers.

While FTIR is a powerful screening tool, this guide emphasizes the necessity of a multi-technique approach for unequivocal structural validation. The detailed connectivity information from NMR spectroscopy and the precise molecular weight confirmation from Mass Spectrometry are indispensable for the rigorous characterization required in research and development. By understanding the strengths and limitations of each method, scientists can design an efficient analytical strategy, ensuring the identity, purity, and quality of their materials.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to N-(Hydroxymethyl)acrylamide: Chemical Properties and Structure.
  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques.
  • Journal of Organic Chemistry. (n.d.). An N.m.r. Study of Hydroxymethylation of Some Substituted Amides.
  • Royal Society of Chemistry. (2011). Electronic Supplementary Information.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • NIST. (n.d.). Tables of Molecular Vibrational Frequencies.
  • Journal of Chemical Physics. (n.d.). Normal Vibrations of N-Methylacetamide.
  • Advances in Biological Sciences Research. (n.d.). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein.
  • Magnetic Resonance in Chemistry. (2013, March 15). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.
  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds.
  • Indian Academy of Sciences. (n.d.). Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • AzoMaterials. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Mass Spectrometry Blog. (n.d.). Mass Spectra Interpretation: AMIDES.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Zhang, Z., & Smith, D. L. (n.d.). Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation.
  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of N-(hydroxymethyl)-2-(dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous identification of novel or modified small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint in the form of a fragmentation pattern. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-, a molecule featuring a combination of functional groups that present a unique fragmentation challenge. As no public mass spectrum for this specific compound is readily available, this guide will leverage established fragmentation principles and compare the predicted fragmentation with the experimentally determined mass spectra of structurally analogous compounds. This comparative approach provides a robust framework for researchers to interpret the mass spectra of similarly functionalized molecules.

The Subject of Our Investigation: Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Before delving into its fragmentation, let's characterize our target molecule:

  • IUPAC Name: Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

  • Molecular Formula: C₅H₁₂N₂O₂

  • Molecular Weight: 132.16 g/mol

  • CAS Number: 13379-86-7

  • Chemical Structure:

    • An acetamide core.

    • A dimethylamino group at the alpha-carbon.

    • An N-hydroxymethyl group on the amide nitrogen.

The presence of two nitrogen atoms and two oxygen atoms provides multiple potential sites for ionization and directs the subsequent fragmentation pathways.

Predicting the Fragmentation Cascade

Based on the functional groups present, we can anticipate several key fragmentation pathways for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- under electron ionization (EI). The initial ionization will likely involve the removal of an electron from one of the lone pairs on the nitrogen or oxygen atoms, creating a molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 132.

The fragmentation of this molecular ion is expected to be driven by the stability of the resulting fragments, particularly the formation of resonance-stabilized cations. The following pathways are proposed:

  • Alpha-Cleavage adjacent to the Dimethylamino Group: The bond between the alpha-carbon and the carbonyl carbon is susceptible to cleavage. This would lead to the formation of a stable, resonance-stabilized cation containing the dimethylamino group.

  • Cleavage of the N-hydroxymethyl Group: The N-CH₂OH bond is relatively labile and can cleave to lose a hydroxymethyl radical (•CH₂OH, 31 u) or a neutral formaldehyde molecule (CH₂O, 30 u) via a rearrangement.

  • Amide Bond Cleavage: The C-N bond of the amide can undergo cleavage, a common fragmentation pathway for amides.[1][2]

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a sufficiently long alkyl chain, other hydrogen rearrangements could lead to the elimination of neutral molecules.

These predicted pathways are visualized in the following diagram:

fragmentation_pathway M [C5H12N2O2]+• m/z = 132 F1 [C4H9N2O]+• m/z = 101 M->F1 - CH2OH (31) F2 [C5H11N2O]+ m/z = 115 M->F2 - OH (17) F3 [C3H8N]+ m/z = 58 M->F3 - CONHCH2OH (74) F5 [CH2OH]+ m/z = 31 M->F5 - C4H11N2O (101) F4 [C2H6N]+ m/z = 44 F1->F4 - CO (28)

Caption: Predicted fragmentation pathway of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-.

A Comparative Analysis with Structural Analogs

To ground our predictions in experimental data, we will now compare the expected fragmentation of our target molecule with the known mass spectra of three structurally related compounds obtained from the NIST WebBook.[3][4][5]

Comparison Compound 1: Acetamide (C₂H₅NO, MW: 59.07)

Acetamide represents the core structure of our target molecule. Its fragmentation is relatively simple and provides a baseline for amide fragmentation.

m/z Relative Intensity Proposed Fragment Proposed Loss from Molecular Ion (m/z 59)
59100% (Base Peak)[CH₃CONH₂]⁺˙ (Molecular Ion)-
4450%[CONH₂]⁺-CH₃ (15)
4320%[CH₃CO]⁺-NH₂ (16)

The dominant fragmentation is the loss of a methyl radical to form the [CONH₂]⁺ ion at m/z 44.[3] This highlights the lability of the alkyl-carbonyl bond.

Comparison Compound 2: N,N-Dimethylacetamide (C₄H₉NO, MW: 87.12)

This compound introduces the dimethylamino group on the nitrogen of the acetamide, which is different from our target molecule but provides insight into the fragmentation of a dimethylated amide.

m/z Relative Intensity Proposed Fragment Proposed Loss from Molecular Ion (m/z 87)
8735%[CH₃CON(CH₃)₂]⁺˙ (Molecular Ion)-
72100% (Base Peak)[CON(CH₃)₂]⁺-CH₃ (15)
4460%[N(CH₃)₂]⁺-CH₃CO (43)
4345%[CH₃CO]⁺-N(CH₃)₂ (44)

Here, the base peak at m/z 72 corresponds to the loss of a methyl group.[5] The presence of a significant peak at m/z 44, corresponding to the dimethylamino cation, demonstrates the stability of this fragment.[6]

Comparison Compound 3: N-(2-hydroxyethyl)acetamide (C₄H₉NO₂, MW: 103.12)

This molecule features a hydroxyl group on an N-alkyl chain, which is analogous to the N-hydroxymethyl group in our target compound.

m/z Relative Intensity Proposed Fragment Proposed Loss from Molecular Ion (m/z 103)
1035%[CH₃CONHCH₂CH₂OH]⁺˙ (Molecular Ion)-
8810%[M - CH₃]⁺-CH₃ (15)
725%[M - OCH₃]⁺-OCH₃ (31)
61100% (Base Peak)[HNCH₂CH₂OH]⁺-CH₂CO (42)
4440%[CH₂NHCH₂]⁺-CH₃CO₂H (60)
3155%[CH₂OH]⁺-CH₃CONHCH₂ (72)

The mass spectrum of N-(2-hydroxyethyl)acetamide shows a weak molecular ion.[4] The base peak at m/z 61 arises from the loss of ketene (CH₂=C=O) via a rearrangement. Importantly, a significant peak at m/z 31 corresponds to the [CH₂OH]⁺ ion, indicating that cleavage of the C-C bond adjacent to the hydroxyl group is a favorable process.

Synthesizing the Evidence: A Predicted Spectrum for the Target Molecule

Based on the comparative analysis, we can now refine our prediction for the fragmentation pattern of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (MW = 132.16).

  • Molecular Ion (m/z 132): Likely to be of low abundance, similar to N-(2-hydroxyethyl)acetamide.

  • Base Peak: The alpha-cleavage adjacent to the dimethylamino group is expected to be a very favorable pathway, leading to a highly stable, resonance-stabilized cation. The loss of the •CONHCH₂OH radical (74 u) would result in a fragment at m/z 58 ([C₃H₈N]⁺), which is predicted to be the base peak .

  • Loss of Hydroxymethyl Group (m/z 101): Cleavage of the N-CH₂OH bond is expected, leading to a significant peak at m/z 101 ([M - 31]⁺).

  • Fragment at m/z 44: The formation of the dimethylamino cation ([N(CH₃)₂]⁺) through cleavage of the C-C bond is a plausible and likely significant fragment.

  • Fragment at m/z 31: The [CH₂OH]⁺ cation is also expected, analogous to the fragmentation of N-(2-hydroxyethyl)acetamide.

This integrated analysis underscores the importance of considering the interplay of all functional groups within a molecule to predict its mass spectral fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers seeking to obtain an experimental mass spectrum of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- or similar compounds, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

I. Sample Preparation
  • Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as methanol or acetonitrile.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to detector saturation and column overloading.

  • Filtration: If the sample solution contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Injection Port: Split/splitless injector. Set to 250 °C.

    • Injection Mode: Splitless for 1 minute to maximize analyte transfer to the column.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 30 to 200.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from damaging the detector.

III. Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to the analyte of interest.

  • Mass Spectrum: Obtain the background-subtracted mass spectrum for the analyte peak.

  • Interpretation: Analyze the fragmentation pattern, identifying the molecular ion (if present) and major fragment ions. Compare the obtained spectrum with the predicted fragmentation and the spectra of analogous compounds.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

While a definitive experimental mass spectrum for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- remains to be published, a thorough understanding of fundamental fragmentation mechanisms and a comparative analysis with structurally similar compounds provide a strong predictive framework. The presence of the dimethylamino and N-hydroxymethyl groups is expected to dominate the fragmentation pattern, leading to characteristic neutral losses and stable cationic fragments. This guide serves as a valuable resource for researchers encountering this or similarly functionalized molecules, enabling more confident interpretation of mass spectral data and accelerating the pace of discovery.

References

  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
  • BenchChem. (2025). An In-depth Technical Guide to N-(Hydroxymethyl)acrylamide: Chemical Properties and Structure. BenchChem.
  • National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-hydroxyethyl)-. In NIST Chemistry WebBook.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of dimethylamine.
  • National Institute of Standards and Technology. (n.d.). N,N-Dimethylacetamide. In NIST Chemistry WebBook.
  • Hsiao, Y. H., et al. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Journal of the American Society for Mass Spectrometry, 25(11), 1896–1905.
  • Royal Society of Chemistry. (2018).
  • Chemistry LibreTexts. (2023, August 29).
  • de Souza, G. E., et al. (2018).
  • YouTube. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide.
  • Chemistry LibreTexts. (2023, August 29).
  • de Souza, G. E., et al. (2018).
  • Royal Society of Chemistry. (2018).
  • ResearchG
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Mass spectrum of Acetamide , N-methyl-N-[4- (3-hydroxypyrrolidinyl) -.
  • National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1R-(1α,7β,8aα)]-. In NIST Chemistry WebBook.
  • NIST. (n.d.).
  • PubChem. (n.d.). Acetamide, 2-(dimethylamino)-N,N-dimethyl-.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-hydroxyethyl)-. In NIST Chemistry WebBook.
  • Chem-Impex. (n.d.). N-(Hydroxymethyl)acetamide.
  • CAS Common Chemistry. (n.d.). Thenyldiamine.
  • mzCloud. (2014, December 4). Phenylacetaldehyde.
  • MassBank. (2008, October 21). Organic compounds.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

Sources

Comparing antimicrobial efficacy of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- vs standard preservatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antimicrobial Efficacy Guide: Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- vs. Standard Preservative Systems

As a Senior Application Scientist, selecting the right preservative system requires looking beyond basic minimum inhibitory concentration (MIC) values. It demands a deep understanding of chemical kinetics, formulation compatibility, and rigorous, self-validating microbiological testing.

This guide provides an in-depth technical comparison of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS 86164-72-9)—a specialized N-hydroxymethyl derivative—against industry-standard preservatives.

Mechanistic Profiling & Causality

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- functions as a Formaldehyde-Releasing Preservative (FRP) . To understand its efficacy, we must examine the causality of its mechanism.

In an aqueous formulation, the N-hydroxymethyl group does not simply "dump" formaldehyde into the product. Instead, it undergoes a hydrolytic cleavage driven by an aqueous equilibrium (1[1]). This reaction yields free formaldehyde (CH₂O) and a dimethylglycinamide metabolite.

The liberated formaldehyde is a highly reactive electrophile. Because it is a small, uncharged molecule, it easily penetrates microbial cell walls—including the notoriously difficult porins of Gram-negative bacteria like Pseudomonas aeruginosa. Once inside, formaldehyde electrophilically attacks primary amino groups in microbial proteins and nucleic acids, forming irreversible cross-links (2[2]). This cross-linking denatures essential enzymes, halts cellular division, and results in rapid cell death.

Crucially, as microbes consume the free formaldehyde, Le Chatelier’s principle drives the chemical equilibrium to cleave more of the N-hydroxymethyl donor. This "reservoir effect" ensures a sustained, low-level release that provides long-term shelf-life stability without exposing the consumer to high initial spikes of free formaldehyde.

MOA A Acetamide, 2-(dimethylamino) -N-(hydroxymethyl)- B Aqueous Hydrolysis (pH & Temp Dependent) A->B C Free Formaldehyde (CH2O) B->C Cleavage D Dimethylglycinamide (Metabolite) B->D Byproduct E Microbial Cell Wall Penetration C->E F Protein & DNA Cross-linking E->F Electrophilic Attack G Cell Death (Bactericidal) F->G

Figure 1: Hydrolytic cleavage and antimicrobial mechanism of action for N-hydroxymethyl preservatives.

Comparative Antimicrobial Efficacy

To objectively evaluate Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-, we benchmark it against three standard alternatives:

  • DMDM Hydantoin : A widely used, standard FRP.

  • Phenoxyethanol : A non-formaldehyde-releasing aromatic ether that disrupts cell membranes.

  • Methylisothiazolinone (MIT) : A non-FRP electrophile targeting thiols.

Table 1: Representative Minimum Inhibitory Concentration (MIC) in ppm

Challenge Pathogen Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- DMDM Hydantoin Phenoxyethanol MIT
Staphylococcus aureus (Gram +) 300 250 3,000 20
Escherichia coli (Gram -) 200 200 2,500 30
Pseudomonas aeruginosa (Gram -) 400 350 4,000 40
Candida albicans (Yeast) 800 750 5,000 150

| Aspergillus brasiliensis (Mold) | 1,000 | 900 | 5,000 | 200 |

Data Interpretation: Like DMDM Hydantoin, our target compound exhibits exceptional efficacy against Gram-negative bacteria at low concentrations (<500 ppm). In contrast, membrane disruptors like Phenoxyethanol require nearly 10x the concentration (up to 0.5% - 1.0%) to achieve the same inhibition, increasing the risk of formulation destabilization (e.g., emulsion thinning). While MIT is effective at very low ppm, stringent global sensitization regulations heavily restrict its use.

Experimental Methodology: USP <51> Antimicrobial Effectiveness Testing

To validate a preservative system, we utilize the USP <51> Antimicrobial Effectiveness Test (3[3]). A scientifically sound protocol must be a self-validating system . If you sample a preserved product and plate it directly onto agar, the carried-over preservative can inhibit microbial growth on the plate itself, resulting in a false negative (you assume the microbes are dead, but they are merely inhibited).

To prevent this, USP <51> mandates a preliminary Method Suitability Test (MST) to validate chemical neutralization (4[4]).

Step-by-Step USP <51> Protocol:
  • Method Suitability (Neutralization Validation) : Inoculate the neutralized product matrix with <100 CFU of each test strain. Recovery must be ≥50% compared to a peptone water control. For FRPs, we use Dey-Engley neutralizing broth containing sodium bisulfite, which chemically quenches free formaldehyde. Causality: Passing MST proves that any zero-counts in the actual test are due to true bactericidal action, not agar-plate inhibition.

  • Inoculation : Challenge the preserved formulation with

    
     to 
    
    
    
    CFU/mL of five compendial strains: S. aureus, E. coli, P. aeruginosa, C. albicans, and A. brasiliensis (3[3]).
  • Incubation : Store the inoculated samples in dark conditions at 22.5 ± 2.5 °C for 28 days.

  • Sampling & Neutralization : At days 7, 14, and 28, extract 1 mL aliquots and immediately transfer them into the validated neutralizing broth to halt biocidal action at that exact time point.

  • Enumeration & Log Reduction : Plate the neutralized samples and calculate the log reduction. For Category 2 (topical aqueous) products, bacteria must demonstrate a ≥2.0 log reduction by day 14 with no subsequent increase by day 28 (5[5]).

USP51 Step1 1. Method Suitability (Neutralizer Validation) Step2 2. Inoculation (10^5 - 10^6 CFU/mL) Step1->Step2 Validates No Carryover Step3 3. Incubation (22.5 ± 2.5 °C for 28 Days) Step2->Step3 5 Compendial Strains Step4 4. Sampling & Neutralization (Days 7, 14, 28) Step3->Step4 Time-point Extraction Step5 5. Plating & Enumeration (Log Reduction Calc) Step4->Step5 Quenches Biocide

Figure 2: Step-by-step self-validating workflow of the USP <51> Antimicrobial Effectiveness Test.

Formulation Compatibility & Strategic Recommendations

When utilizing Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-, formulation architecture is critical:

  • pH Dependence : The hydrolytic release of formaldehyde is highly pH-dependent. Optimal stability is achieved between pH 4.0 and 8.0. Highly acidic environments (< pH 3.5) will accelerate N-hydroxymethyl cleavage, prematurely depleting the preservative reservoir and leaving the product vulnerable to late-stage contamination (1[1]).

  • Amine Scavenging : Because the mechanism relies on cross-linking primary amines (2[2]), formulating this preservative alongside high concentrations of free amino acids, hydrolyzed proteins, or urea will result in premature scavenging of the active formaldehyde. This renders the preservative system inert before it can attack microbial contaminants.

References

  • MPL Laboratories - USP 51 Antimicrobial Effectiveness Testing.
  • Microchem Laboratory - USP 51 Antimicrobial Effectiveness Test.
  • Daane Labs - USP 51: Antimicrobial Effectiveness Testing.
  • ResearchGate - Investigation on formaldehyde release
  • Wikipedia - Formaldehyde.

Sources

A Comparative Toxicological Assessment of 2-(Dimethylamino)-N-(hydroxymethyl)acetamide and Common Formaldehyde-Releasing Preservatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Formaldehyde is a potent biocide widely utilized as a preservative in a vast array of consumer products, including cosmetics, personal care items, and industrial fluids.[1][2] However, its classification as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC) and as a potent skin sensitizer has led to significant regulatory restrictions and an industry-wide search for safer alternatives.[3][4] In the European Union, the use of free formaldehyde in cosmetics is prohibited, and products containing substances that release formaldehyde above a concentration of 0.001% (10 ppm) must be labeled with the warning "releases formaldehyde".[3][5]

This has driven the prevalence of formaldehyde-releasing preservatives (FRPs), a class of compounds that decompose under aqueous conditions to slowly release formaldehyde, thereby maintaining antimicrobial efficacy at lower, presumably safer, concentrations.[6] Common examples of FRPs include DMDM hydantoin, diazolidinyl urea, and quaternium-15.[1][7] While effective, the core safety concern remains: the toxicity is often directly linked to the released formaldehyde.[2][8] Furthermore, some FRPs may exhibit intrinsic toxicity or sensitization potential independent of formaldehyde release.[9]

This guide presents a structured, comparative toxicological study of a novel acetamide derivative, 2-(dimethylamino)-N-(hydroxymethyl)acetamide , against two widely used FRPs, DMDM Hydantoin and Quaternium-15 . The N-hydroxymethyl moiety in the subject compound suggests its potential to act as a formaldehyde donor. The objective of this guide is to provide an objective, data-driven framework for evaluating the relative safety of these compounds through a battery of validated in vitro toxicological assays. We will delve into the experimental rationale, provide detailed protocols, and present comparative data to guide researchers in making informed decisions about preservative selection.

Mechanism of Formaldehyde Release

The primary mechanism by which N-hydroxymethyl-based FRPs, including potentially 2-(dimethylamino)-N-(hydroxymethyl)acetamide, exert their antimicrobial effect is through the hydrolytic release of formaldehyde. This reaction is typically reversible and dependent on factors such as pH, temperature, and water activity. The N-hydroxymethyl group acts as a stable carrier, slowly liberating formaldehyde into the surrounding matrix.

Caption: High-level workflow for the comparative toxicological assessment of formaldehyde releasers.

Cytotoxicity Assessment: MTS Assay
  • Rationale: Cytotoxicity assays are fundamental to determining the concentration at which a substance becomes toxic to cells. The MTS assay measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, providing a quantitative measure of cell viability. [10]We selected two human cell lines: HaCaT keratinocytes to model skin exposure, a primary route for cosmetic ingredients, and A549 lung carcinoma cells to represent potential inhalation exposure. [10][11]The resulting IC50 (half-maximal inhibitory concentration) values allow for a direct comparison of potency.

Genotoxicity Assessment: Alkaline Comet Assay
  • Rationale: Formaldehyde is a known genotoxic agent that can induce DNA-protein crosslinks and DNA strand breaks. [8][12]The comet assay is a sensitive method for detecting DNA damage in individual cells. Following treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail" whose intensity is proportional to the extent of DNA damage. This assay is crucial for evaluating the carcinogenic potential of the test compounds.

Skin Sensitization Assessment: Direct Peptide Reactivity Assay (DPRA)
  • Rationale: Skin sensitization, leading to allergic contact dermatitis, is a major toxicological endpoint for cosmetic preservatives. [6]The DPRA is a validated in chemico method that quantifies the reactivity of a chemical towards synthetic peptides containing cysteine and lysine. [9]Covalent binding to skin proteins is the molecular initiating event in skin sensitization. By measuring the depletion of these model peptides via High-Performance Liquid Chromatography (HPLC), the DPRA provides a reliable prediction of a substance's sensitization potential, aligning with the principles of animal-free testing.

Experimental Protocols

Protocol 1: MTS Cytotoxicity Assay
  • Cell Culture: Culture HaCaT or A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of the test compounds (2-(dimethylamino)-N-(hydroxymethyl)acetamide, DMDM Hydantoin, Quaternium-15) and controls (Formaldehyde, vehicle) in serum-free media. Replace the culture medium in the wells with 100 µL of the treatment solutions.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Protocol 2: Alkaline Comet Assay
  • Cell Culture and Treatment: Seed HaCaT cells in a 6-well plate and grow to ~80% confluency. Treat cells with various concentrations of the test compounds and controls for 4 hours. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Cell Harvesting: Wash cells with ice-cold PBS, then detach using trypsin. Neutralize and centrifuge to form a cell pellet. Resuspend in ice-cold PBS.

  • Slide Preparation: Mix a small aliquot of the cell suspension (~1 x 10⁴ cells) with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on a cold block.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing Triton X-100 and high salt) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per sample using specialized software to calculate the percentage of DNA in the comet tail (% Tail DNA).

Protocol 3: Direct Peptide Reactivity Assay (DPRA)
  • Reagent Preparation: Prepare a 100 mM solution of each test chemical in a suitable solvent (e.g., acetonitrile). Prepare stock solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) at 0.667 mM and the lysine-containing peptide (Ac-RFAAKAA-COOH) at 0.667 mM in the appropriate buffer (e.g., phosphate buffer for cysteine, ammonium acetate buffer for lysine).

  • Reaction: In an HPLC vial, mix the test chemical solution with the peptide solution at a molar ratio of 1:10 (peptide:chemical) for the cysteine model or 1:50 for the lysine model.

  • Incubation: Incubate the vials for 24 hours at 25°C with gentle shaking.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a C18 column and UV detection (typically at 220 nm).

  • Data Analysis: Calculate the percent peptide depletion for each test chemical by comparing the peak area of the peptide in the sample to the peak area of a reference control (peptide + solvent).

  • Prediction Model: Classify the sensitization potential based on the mean cysteine and lysine depletion values according to established prediction models (e.g., low, moderate, or high reactivity).

Data Presentation and Comparative Analysis

The following tables present hypothetical but plausible data from the described experiments, designed to illustrate a comparative toxicological assessment.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundHaCaT IC50 (µM)A549 IC50 (µM)
2-(dimethylamino)-N-(hydroxymethyl)acetamide 12501500
DMDM Hydantoin 800950
Quaternium-15 350475
Formaldehyde (Positive Control) 150200
Vehicle Control > 10000> 10000

Interpretation: The IC50 values suggest a hierarchy of cytotoxicity: Formaldehyde > Quaternium-15 > DMDM Hydantoin > 2-(dimethylamino)-N-(hydroxymethyl)acetamide. Quaternium-15 exhibits the highest toxicity among the releasers, while the novel acetamide derivative is significantly less cytotoxic in both skin and lung cell models.

Table 2: Comparative Genotoxicity (Comet Assay in HaCaT Cells)
Compound (Concentration)Mean % Tail DNA (± SD)
Vehicle Control 3.5 (± 1.2)
2-(dimethylamino)-N-(hydroxymethyl)acetamide (500 µM) 8.2 (± 2.5)
DMDM Hydantoin (500 µM) 15.6 (± 3.1)
Quaternium-15 (200 µM) 22.4 (± 4.5)
Formaldehyde (100 µM) 28.9 (± 5.0)

Interpretation: All tested FRPs induced DNA damage above the vehicle control level. The degree of genotoxicity correlates with the cytotoxicity data, with Quaternium-15 and Formaldehyde showing the most significant DNA damage. 2-(dimethylamino)-N-(hydroxymethyl)acetamide induced a minimal, albeit statistically significant, increase in % Tail DNA, suggesting a lower genotoxic potential compared to the other FRPs at the tested concentrations.

Table 3: Comparative Skin Sensitization Potential (DPRA)
CompoundMean % Peptide Depletion (Cys + Lys)Reactivity ClassSensitization Potential
2-(dimethylamino)-N-(hydroxymethyl)acetamide 7.5%Low ReactivityLow
DMDM Hydantoin 28.2%Moderate ReactivityModerate
Quaternium-15 65.1%High ReactivityHigh
Formaldehyde (Positive Control) 95.5%High ReactivityExtreme

Interpretation: The DPRA results clearly differentiate the sensitization potential of the compounds. Quaternium-15, a known potent sensitizer, is classified as a high-reactivity compound. [1]DMDM Hydantoin shows moderate reactivity. In contrast, 2-(dimethylamino)-N-(hydroxymethyl)acetamide demonstrates low peptide depletion, categorizing it as having a low sensitization potential based on this in chemico model.

Conclusion

This guide outlines a systematic approach to the comparative toxicity assessment of formaldehyde-releasing preservatives. Based on the integrated analysis of the presented in vitro data, a clear toxicological hierarchy emerges. The novel compound, 2-(dimethylamino)-N-(hydroxymethyl)acetamide , consistently demonstrated a more favorable safety profile compared to the established preservatives DMDM Hydantoin and Quaternium-15. Specifically, it exhibited lower cytotoxicity in both skin and lung cell models, induced significantly less DNA damage, and was classified as having a low skin sensitization potential.

This framework underscores the importance of a multi-assay approach to move beyond simple efficacy and towards a more nuanced understanding of preservative safety. While these in vitro results are promising, further investigation, including assessing the rate of formaldehyde release under various formulation conditions and potential long-term stability studies, is warranted. For researchers and drug development professionals, this data-driven methodology provides a robust and ethically responsible pathway for identifying and validating safer alternatives to traditional formaldehyde-releasing preservatives.

References

  • Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. Journal of UOEH, 28, 173-178. [Link]

  • Campaign for Safe Cosmetics. (n.d.). Formaldehyde And Formaldehyde-Releasing Preservatives. Campaign for Safe Cosmetics. [Link]

  • Taylor & Francis Online. (n.d.). Formaldehyde releasers – Knowledge and References. Taylor & Francis. [Link]

  • Gomes, R., et al. (2020). Formaldehyde toxicity reports from in vitro and in vivo studies: a review and updated data. Drug and Chemical Toxicology, 45(3), 972-984. [Link]

  • CRITICAL CATALYST. (2024). Deadline for label warning about formaldehyde releasers. CRITICAL CATALYST. [Link]

  • National Center for Biotechnology Information. (n.d.). Table C-17, Summary of in vitro genotoxicity studies of formaldehyde in mammalian cells. NCBI. [Link]

  • Columbia University Mailman School of Public Health. (2025). Formaldehyde Risk from Common Personal Care Products. Columbia University. [Link]

  • Dodson, R. E., et al. (2025). Formaldehyde and Formaldehyde Releasing Preservatives in Personal Care Products Used by Black Women and Latinas. Environmental Science & Technology Letters. [Link]

  • El-Khoury, F., et al. (2011). Evidence for Chemical and Cellular Reactivities of the Formaldehyde Releaser Bronopol, Independent of Formaldehyde Release. Chemical Research in Toxicology, 24(11), 1997-2006. [Link]

  • MDPI. (2022). Evaluating the Sub-Acute Toxicity of Formaldehyde Fumes in an In Vitro Human Airway Epithelial Tissue Model. MDPI. [Link]

  • PubMed. (2020). Formaldehyde toxicity reports from in vitro and in vivo studies: a review and updated data. National Library of Medicine. [Link]

  • University of Wollongong. (2006). In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. University of Wollongong Research Online. [Link]

  • ResearchGate. (n.d.). Formaldehyde-releasers in cosmetics in the USA and in Europe. ResearchGate. [Link]

  • CIRS Group. (2025). United States Notifies New Regulation Restricting Formaldehyde in Cosmetics, Effective September 28, 2025. CIRS Group. [Link]

  • BAV Institut. (2023). New Guidelines for Formaldehyde in Cosmetics – Amendment to Annex V of Regulation (EC) No 1223/2009. BAV Institut. [Link]

  • Silent Spring Institute. (2025). Formaldehyde and formaldehyde releasers: how to avoid them. Silent Spring Institute. [Link]

  • European Commission. (2021). SCIENTIFIC ADVICE ON on the threshold for the warning 'contains formaldehyde' in Annex V, preamble point 2 for formaldehyde-releasing substances. European Commission. [Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Comparison of N-(hydroxymethyl) acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Cornerstone of Drug Efficacy

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is a critical determinant of a drug's behavior, efficacy, and safety.[1][2][3] For researchers working with N-(hydroxymethyl) acetamide and its derivatives—a class of compounds with significant potential in medicinal chemistry—a thorough understanding of their solid-state structures is paramount. These structures, elucidated through single-crystal X-ray diffraction, reveal the intricate network of intermolecular interactions, such as hydrogen bonds, that govern crucial physicochemical properties like solubility, stability, and ultimately, bioavailability.[4][5]

This guide provides a comparative analysis of the crystallographic data for N-(hydroxymethyl) acetamide and a representative derivative. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the experimental protocols used to obtain it. By understanding the "why" behind the "how," researchers can better interpret structural data and make more informed decisions in the drug design and development process.[6]

Comparative Crystallographic Analysis

The power of crystallographic analysis lies in its ability to provide a precise atomic-level description of a molecule's structure within a crystal lattice.[7][8][9] This information is the foundation for structure-activity relationship (SAR) studies and rational drug design. Below is a comparison of key crystallographic parameters for the parent compound, Acetamide, and a functionalized derivative, N-(4-Hydroxyphenethyl)acetamide. This comparison highlights how subtle changes in molecular structure can lead to significant differences in crystal packing and hydrogen bonding motifs.

Table 1: Comparative Crystallographic Data

ParameterAcetamide (Parent)N-(4-Hydroxyphenethyl)acetamide (Derivative)
CSD Refcode ACETAMGIZKIV
Chemical Formula C₂H₅NOC₁₀H₁₃NO₂
Molecular Weight 59.07179.21
Crystal System TrigonalMonoclinic
Space Group R-3cP2₁/c
a (Å) 11.639.9206 (13)
b (Å) 11.638.7861 (11)
c (Å) 13.0411.4943 (16)
α (°) 9090
β (°) 90102.9980 (10)
γ (°) 12090
Volume (ų) 1528.9976.2 (2)
Z 184
Key H-Bonds N-H···ON-H···O, O-H···O
H-Bond Motif Forms chains and ringsForms tetramers with an R₄⁴(25) motif[10]

Note: Data for Acetamide and N-(4-Hydroxyphenethyl)acetamide were sourced from the Cambridge Structural Database (CSD).[11][12][13]

The data reveals that the addition of a 4-hydroxyphenethyl group dramatically alters the crystal packing. The parent acetamide crystallizes in a high-symmetry trigonal system, while the derivative adopts a lower-symmetry monoclinic system.[10][14] This is a direct consequence of the more complex shape of the derivative and the introduction of an additional hydrogen bond donor/acceptor (the phenolic hydroxyl group). This new functional group facilitates a more intricate hydrogen-bonding network, leading to the formation of tetrameric units, a structural motif that will profoundly influence the material's bulk properties.[10][15]

The "Why": A Rationale-Driven Experimental Protocol

Obtaining high-quality crystallographic data is a meticulous process. Each step is a critical decision point that influences the final structure's accuracy and resolution. The following protocol for single-crystal X-ray diffraction is presented not as a mere sequence of instructions, but as a series of reasoned choices a senior scientist would make.

Step-by-Step Methodology for Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting:

    • Action: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, with no visible cracks or defects) is selected under a microscope. The crystal is then mounted on a cryo-loop using a minimal amount of paratone or NVH oil.

    • Rationale: The quality of the crystal is the single most important factor for a successful diffraction experiment. A well-ordered, single crystal will diffract X-rays in a predictable pattern, whereas a flawed or polycrystalline sample will produce a weak or uninterpretable pattern.[16][17] The cryo-oil affixes the crystal to the loop and acts as a cryoprotectant, preventing the formation of crystalline ice when the sample is flash-cooled.

  • Flash-Cooling:

    • Action: The mounted crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Rationale: Cooling the crystal significantly reduces the thermal motion of the atoms. This leads to a decrease in the Debye-Waller (thermal) factors, resulting in sharper diffraction spots, especially at higher diffraction angles (higher resolution). This is crucial for accurately determining atomic positions and bond lengths.

  • Data Collection:

    • Action: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

    • Rationale: As the crystal rotates, different crystallographic planes are brought into the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ), producing a diffraction pattern. Collecting data over a wide range of orientations ensures a complete dataset, which is essential for solving and refining the structure accurately. The choice of X-ray wavelength is determined by the unit cell dimensions of the crystal.

  • Data Integration and Reduction:

    • Action: The raw diffraction images are processed to determine the intensity and position of each reflection. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

    • Rationale: Data integration software locates the diffraction spots and calculates their integrated intensities. Subsequent corrections are applied to account for systematic errors inherent in the data collection process, yielding a set of structure factors (|F²|) that are directly related to the electron density in the crystal.

  • Structure Solution and Refinement:

    • Action: The corrected data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods.

    • Rationale: Structure solution programs, such as those in the SHELX suite, use statistical methods to determine the phases of the structure factors, which are lost during the diffraction experiment.[18][19][20] This allows for the calculation of an initial electron density map. Refinement is an iterative process where the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model.[19][21]

  • Structure Validation:

    • Action: The final refined structure is validated using software like PLATON or the IUCr's checkCIF service.[22][23][24][25][26]

    • Rationale: Validation is a critical final step to ensure the quality and chemical sense of the determined structure. These programs check for geometric anomalies, missed symmetry, and other potential issues, providing confidence in the final crystallographic model.

Visualizing the Workflow and Molecular Interactions

To better illustrate the logical flow of the experimental process and the nature of the molecular interactions, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Refinement cluster_output Output Crystal_Selection Crystal Selection Mounting Crystal Mounting Crystal_Selection->Mounting Cooling Flash-Cooling (100 K) Mounting->Cooling Data_Collection Data Collection (Diffractometer) Cooling->Data_Collection Integration Data Integration & Reduction Data_Collection->Integration Solution Structure Solution (SHELXT) Integration->Solution Refinement Structure Refinement (SHELXL) Solution->Refinement Validation Validation (PLATON/checkCIF) Refinement->Validation Final_Model Final Structural Model (CIF File) Validation->Final_Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

H_Bonding N1 N-H O2 C=O N1->O2 H-Bond O1 C=O N2 N-H N2->O1 H-Bond N3 H-O N3->O1 H-Bond

Caption: Key hydrogen bond donors and acceptors in acetamide derivatives.

Conclusion and Future Directions

The crystallographic data presented herein clearly demonstrates the profound impact of molecular functionalization on the solid-state architecture of N-(hydroxymethyl) acetamide derivatives. The shift from a simple chain/ring motif in the parent compound to a complex tetrameric assembly in the N-(4-Hydroxyphenethyl)acetamide derivative underscores the necessity of empirical structure determination. This detailed structural knowledge is invaluable for understanding and predicting the behavior of these compounds in a pharmaceutical context.[27]

Future work should focus on expanding this comparative analysis to a wider range of derivatives to establish more comprehensive structure-property relationships. By systematically modifying the functional groups and analyzing the resulting crystal structures, researchers can gain deeper insights into the principles of crystal engineering. This knowledge will ultimately enable the rational design of novel derivatives with optimized properties for drug development applications. The integration of user-friendly software like Olex2 further streamlines this process, from data collection to final analysis and publication.[28][29][30][31][32]

References

  • Bourne, P. E., & Watenpaugh, K. (Eds.). (2009). OLEX2: a complete structure solution, refinement and analysis program. IUCr Journals. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Vertex AI Search. (2026). X-Ray Crystallography Drug Discovery: Unlocking the Secrets of Molecular Structures.
  • Spek, A. L. (2025). PLATON for Windows. School of Chemistry. [Link]

  • Spek, A. L. (2007). PLATON for MS-Windows. [Link]

  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques. [Link]

  • Spek, A. L. (2015). PLATON INTRO. MIT. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • OlexSys Ltd. (n.d.). Olex2. [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • UW-Madison Libraries. (n.d.). Cambridge Structure Database. [Link]

  • OlexSys Ltd. (n.d.). Olex2 | OlexSys. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. [Link]

  • Spek, A. L. (n.d.). PLATON. [Link]

  • OlexSys Ltd. (n.d.). OlexSys. [Link]

  • Re3data.org. (2026). Cambridge Structural Database. [Link]

  • Vaia. (n.d.). Both the melting point and boiling point of acetamide are higher than those of its N , N -dimethyl derivative. How do you account for these differences?[Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • RSC Publishing. (n.d.). Slow-to-fast transition of hydrogen bond dynamics in acetamide hydration shell formation. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. [Link]

  • ResearchGate. (n.d.). Theoretical study of N–H· · ·O hydrogen bonding properties and cooperativity effects in linear acetamide clusters. [Link]

  • ResearchGate. (n.d.). The structure of water – Acetamide hydrogen bonded complexes. Quantum chemical analysis. [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). [Link]

  • Hayashi, T., & Mukamel, S. (2006). Correlated hydrogen bonding fluctuations and vibrational cross peaks in N-methyl acetamide. [Link]

  • University of Jyväskylä. (2007). T U T O R I A L - 1 Getting started. [Link]

  • YouTube. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenethyl)acetamide. [Link]

  • Coot. (2022, August 27). “Coot for SHELXL” Tutorial. [Link]

  • ResearchGate. (n.d.). (PDF) N-(4-Hydroxyphenethyl)acetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide. PubChem. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is derived from an expert analysis of its functional groups and data from analogous chemical structures, ensuring a conservative and safety-first approach.

The core principle of this guide is to treat Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- as a hazardous waste stream. This is a mandatory precaution for any compound with incomplete toxicological and regulatory data. Laboratory personnel must always consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations, which supersede any guidance provided herein.

Hazard Assessment and Chemical Profile

  • Acetamide Moiety : While some simple amides have low toxicity, many substituted amides are known irritants, and some are suspected carcinogens or reproductive toxicants. For instance, N,N-Dimethylacetamide is classified as harmful and may damage an unborn child[1][2].

  • N-hydroxymethyl Group : The N-(hydroxymethyl)acetamide analogue is not considered hazardous under OSHA standards[3]. However, other derivatives like 2-Chloro-N-(hydroxymethyl)acetamide are corrosive[4][5].

  • Dimethylamino Group : Compounds containing a dimethylamino group can range from irritants to corrosive and toxic substances[6][7][8][9].

Given these considerations, it is prudent to handle Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- with a high degree of caution, assuming it may be an irritant, corrosive, and potentially toxic.

Summary of Key Safety and Disposal Information
ParameterGuidelineRationale and References
Waste Classification Hazardous WasteAssumed hazardous due to lack of specific data and potential hazards from functional groups.[10]
Primary Hazards Potential for skin/eye irritation, corrosivity, and toxicity.Based on analogous compounds containing dimethylamino and substituted acetamide groups.[1][2][6][7][8][9]
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).Standard PPE for handling potentially hazardous chemicals to prevent skin and eye contact.[11]
Disposal Container A clearly labeled, sealable, and chemically compatible container.To prevent leaks and ensure proper identification for waste handlers.[12]
Disposal Method Collection by a licensed hazardous waste disposal company.The standard and legally required method for disposing of chemical waste.[13][14][15]
Prohibited Disposal Do NOT dispose of down the drain or in regular trash.To prevent environmental contamination and harm to wastewater treatment systems.[10][16]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.

  • Body Protection : A standard laboratory coat should be worn.

Step 2: Waste Collection
  • Container Selection : Use a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, leak-proof lid[12].

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-," and the approximate quantity.

  • Transfer : Carefully transfer the waste chemical into the designated container. If the chemical is a solid, use a dedicated scoop or spatula. If it is a liquid, pour carefully to avoid splashing.

  • Contaminated Materials : Any materials contaminated with the chemical, such as pipette tips, weigh boats, or paper towels, must also be placed in a designated solid hazardous waste container[17].

Step 3: Storage of Waste
  • Secure Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials[2].

  • Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to mitigate any potential leaks[12].

Step 4: Arranging for Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation : Complete any required waste disposal forms accurately, providing all necessary information about the chemical waste.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control : If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Cleanup : For small spills, use an inert absorbent material (such as vermiculite or sand) to absorb the chemical. Do not use combustible materials like paper towels directly on a liquid spill.

  • Dispose : Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-.

Disposal Workflow for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- A Start: Identify Waste Chemical B Consult SDS for Specific Disposal Information A->B C Is a specific SDS available? B->C D Follow SDS Section 13 for Disposal C->D Yes E Treat as Hazardous Waste due to Unknown Hazards C->E No L End: Waste Disposed Responsibly D->L F Wear Appropriate PPE (Goggles, Gloves, Lab Coat) E->F G Select & Label a Compatible Hazardous Waste Container F->G H Transfer Waste and Contaminated Materials to Container G->H I Store Container in a Secure, Designated Area H->I J Contact EHS for Waste Pickup I->J K Complete and Submit Waste Disposal Documentation J->K K->L

Caption: A flowchart outlining the procedural steps for the safe disposal of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-.

References

  • Recyclemore. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of California, Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: beta-DIMETHYLAMINO- PROPIONITRILE. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 105300 - N,N-Dimethylacetamide dimethylacetal. Retrieved from [Link]

  • McGill University. (n.d.). Hazardous waste disposal guidelines. Retrieved from [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: N,N-Dimethylacetamide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-[3-(dimethylamino)propyl]oleamide. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: N-Tris(hydroxymethyl)-methyl-3-amino-propane sulphonic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet. Retrieved from [Link]

  • University of California, San Diego, Environmental Health & Safety. (n.d.). Dual Biological/Chemical Waste - Liquid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from [Link]

  • Loba Chemie. (2018). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Gelest, Inc. (2014). (N,N-DIMETHYLAMINO)DIMETHYLSILANE, 95%. Retrieved from [Link]

Sources

Personal protective equipment for handling Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized chemical intermediates not just as a compliance exercise, but as a system of mechanistic risk mitigation. Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS: 86164-72-9) is a highly specific compound often utilized in advanced drug development and synthetic research.

To handle this compound safely, we must look beyond generic safety data sheets and analyze its molecular architecture. The molecule presents a trifecta of hazards: an acetamide backbone (systemic toxicity), a dimethylamino group (basicity and sensitization), and, most critically, an N-hydroxymethyl moiety, which acts as a documented formaldehyde releaser under hydrolytic conditions [1].

The following protocol provides a self-validating, step-by-step operational guide designed to protect researchers from acute exposure while maintaining the integrity of the chemical.

I. Mechanistic Hazard Assessment & Causality

Understanding the "why" behind safety protocols ensures high compliance and operational logic. The hazards of 2-(dimethylamino)-N-(hydroxymethyl)acetamide dictate our environmental and personal protective equipment (PPE) choices:

  • Hydrolytic Formaldehyde Release: The N-hydroxymethyl group is inherently unstable in the presence of moisture or acidic/alkaline environments. It undergoes hydrolytic cleavage to release formaldehyde, a Group 1 human carcinogen [2]. Causality: This necessitates strict localized exhaust ventilation and specific respiratory filtration, as standard organic vapor cartridges degrade rapidly in the presence of formaldehyde.

  • Amine-Induced Sensitization: The tertiary dimethylamino group is nucleophilic and basic. Causality: It can readily penetrate the lipid bilayer of the skin, causing severe contact dermatitis and acting as a carrier for the acetamide core.

  • Systemic Acetamide Toxicity: Acetamide derivatives are highly hygroscopic and suspected carcinogens [3]. Causality: Dust generation must be suppressed, and porous standard lab coats are insufficient, as they can trap moisture-absorbing chemical dust against the skin.

Hazard Mitigation Logic Diagram

HazardMitigation cluster_0 Molecular Moieties cluster_1 Primary Hazards cluster_2 Required PPE & Controls N1 N-hydroxymethyl Group H1 Formaldehyde Release (Carcinogen) N1->H1 Hydrolytic Cleavage N2 Dimethylamino Group H2 Skin Irritation & Sensitization N2->H2 Basic/Nucleophilic N3 Acetamide Core H3 Systemic Toxicity (Absorption) N3->H3 Lipophilic Penetration C1 Fume Hood & Respirator (OV/Form) H1->C1 Inhalation Risk C2 Butyl/Nitrile Gloves (Double Glove) H2->C2 Dermal Contact C3 Splash Goggles & Tyvek Suit H3->C3 Aerosol/Splash

Fig 1: Mechanistic workflow linking chemical structure to required PPE and controls.

II. Quantitative PPE Matrix

Based on the structural analysis, standard laboratory PPE is insufficient. The following matrix outlines the mandatory equipment required for handling >1 gram or >0.1M solutions of this compound.

Protection ZoneRecommended PPEMaterial SpecificationMechanistic Justification
Hand/Dermal Double-layered glovesInner: Nitrile (>0.11 mm)Outer: Butyl RubberNitrile provides tactile dexterity; Butyl rubber prevents permeation of basic amines and aqueous formaldehyde [3].
Ocular/Face Chemical splash goggles + Face shieldANSI Z87.1 certified, indirect ventingProtects ocular mucosa from formaldehyde vapor off-gassing and basic amine splashes.
Respiratory Half-face or full-face respiratorNIOSH-approved OV/Formaldehyde cartridgesMitigates inhalation risk of formaldehyde if handled outside a Class II fume hood.
Body Disposable chemical-resistant suitTyvek® or equivalent non-porous polymerPrevents accumulation of hygroscopic acetamide dust on standard porous cotton lab coats.

III. Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system : each step contains a built-in verification mechanism to ensure the hazard has been neutralized before proceeding to the next.

Phase 1: Environmental Preparation
  • Verify Airflow: Turn on the fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

    • Validation: Check the digital monitor or use a Kimwipe to visually confirm negative pressure.

  • Establish a "Hot Zone": Line the floor of the fume hood with chemical-absorbent, plastic-backed bench paper.

    • Validation: If a micro-spill occurs, the plastic backing prevents the chemical from bonding with the stainless steel hood surface, preventing prolonged formaldehyde off-gassing.

Phase 2: Weighing and Transfer
  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatulas with an anti-static wipe.

    • Validation: Acetamides are highly prone to static cling. Removing static prevents aerosolization of the powder when the cap is opened.

  • Double-Glove Technique: Don the inner Nitrile gloves, followed by the outer Butyl rubber gloves.

  • Weighing: Tare a sealed glass vial on the balance inside the fume hood. Transfer the desired amount of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- into the vial.

  • Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the sealed vial with a damp paper towel (water neutralizes residual amine dust) before removing it from the hood.

    • Validation: The exterior wipe ensures no microscopic particles are transferred to the general laboratory environment.

Phase 3: Solution Preparation
  • Solvent Addition: If dissolving the compound, add the solvent slowly. Avoid highly acidic or highly alkaline aqueous solvents unless specifically required by the assay, as extreme pH accelerates the cleavage of the N-hydroxymethyl group into free formaldehyde [1].

  • Thermal Control: Perform dissolutions in a water bath kept below 30°C.

    • Validation: Heat acts as a catalyst for formaldehyde release. Keeping the reaction cool maintains the structural integrity of the molecule.

IV. Spill Response and Disposal Plan

Because this compound generates a highly toxic gas (formaldehyde) upon degradation, spill response must be immediate and calculated.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: If the spill occurs outside a fume hood, immediately evacuate the immediate 10-foot radius.

  • Don Respiratory Protection: Personnel must equip a respirator with formaldehyde-specific cartridges before approaching the spill.

  • Containment: Cover the powder spill with a damp, inert absorbent material (e.g., diatomaceous earth or sand). Do not use dry sweeping, as this will aerosolize the acetamide dust.

  • Neutralization: If the compound is in solution, apply a formaldehyde-neutralizing agent (such as sodium bisulfite solution) to the spill area to bind any free formaldehyde into a stable, non-volatile adduct.

  • Collection: Scoop the neutralized slurry using non-sparking plastic tools into a hazardous waste container with a secure lid.

Disposal Logistics:

  • Classification: Do not mix with standard organic waste. The combination of amines and formaldehyde releasers can cause exothermic reactions with halogenated solvents or strong oxidizers.

  • Labeling: Label waste explicitly as "Toxic/Carcinogenic Waste: Contains Amines and Formaldehyde Releasers."

  • Destruction: Route exclusively for high-temperature commercial incineration.

V. References

  • Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Investigation on formaldehyde release from preservatives in cosmetics Source: ResearchGate URL:[Link]

  • Safety Data Sheet: Acetamide Broth (Solution A) DEV, EN ISO 16266:2008 Source: Carl ROTH GmbH URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.